4-Fluoro-3-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUYEACFGAWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376575 | |
| Record name | 4-Fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-28-3 | |
| Record name | 4-Fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 28489-28-3
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylpyridine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and applications, and includes relevant experimental data and safety information.
Core Properties and Data
This compound is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2]
Physical and Chemical Properties
This compound is typically a yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 28489-28-3 | [1] |
| Molecular Formula | C₆H₆FN | |
| Molecular Weight | 111.12 g/mol | |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 145.4 °C at 760 mmHg | [1] |
| Density | ~1.077 g/cm³ | [1] |
| Flash Point | 41.8 °C | [1] |
| Refractive Index | 1.477 | [1] |
| Purity | ≥ 98.0% | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a consolidated public database with assigned spectra for this specific isomer is not available, typical spectral characteristics for fluorinated pyridines can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and methyl substituents. The methyl group would appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the pyridine ring carbons, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom, with coupling to adjacent protons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as a strong C-F stretching band.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (111.12 g/mol ).
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, its synthesis can be approached through established methods for the preparation of fluorinated pyridines. One common strategy involves the fluorination of a corresponding precursor, such as a nitropyridine derivative.
Illustrative Synthetic Approach: Nucleophilic Aromatic Substitution
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNA) of a suitable leaving group, such as a nitro group, from a 3-methyl-4-nitropyridine precursor. This approach is analogous to the synthesis of other fluorinated pyridines.
Reaction Scheme:
Figure 1. Plausible synthetic route to this compound.
General Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reaction Setup: To a solution of 3-methyl-4-nitropyridine in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a source of fluoride ions, for example, cesium fluoride (CsF).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as flash column chromatography or distillation to afford pure this compound.[3]
Applications in Drug Discovery and Development
Fluorinated pyridines are a class of privileged structures in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase cell permeability.
Role as a Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] Pyridine-based scaffolds are prevalent in many approved drugs, and their functionalization is a key strategy in drug design.[2]
Involvement in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of anti-cancer drugs. The pyridine moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a fluorinated pyridine intermediate like this compound.
Figure 2. Generalized workflow for kinase inhibitor synthesis.
This workflow typically involves initial functional group manipulations of the starting pyridine intermediate, followed by key coupling reactions to introduce other molecular fragments, and subsequent derivatization to optimize the pharmacological properties of the final compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep containers tightly closed.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its unique properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an attractive intermediate for the synthesis of novel therapeutic agents. While a detailed, publicly available synthesis protocol is not readily found, its preparation can be achieved through established methodologies for fluorinated pyridines. Further research into its synthesis and applications is likely to expand its utility in the development of new and improved pharmaceuticals.
References
An In-depth Technical Guide to 4-Fluoro-3-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylpyridine is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug development.
Physicochemical Properties
This compound is a yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28489-28-3 | [1] |
| Molecular Formula | C₆H₆FN | [2] |
| Molecular Weight | 111.12 g/mol | [2] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 145.4 °C at 760 mmHg | [1] |
| Density | 1.077 g/cm³ | [1] |
| Refractive Index | 1.477 | [1] |
| Flash Point | 41.8 °C | [1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value/Description | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Fluoro-3-picoline | |
| pKa (Predicted) | 3.48 ± 0.18 | [3] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [3] |
| ¹H NMR | Spectral data not explicitly found in searches. Predicted shifts would show aromatic protons and a methyl singlet, with splitting due to fluorine coupling. | |
| ¹³C NMR | Spectral data not explicitly found in searches. Predicted shifts would show aromatic carbons with C-F coupling and a methyl carbon signal. | |
| ¹⁹F NMR | Spectral data not explicitly found in searches. A single resonance is expected in the aryl fluoride region. | |
| IR Spectroscopy | Characteristic peaks for C-F stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching of the methyl group are expected. | |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 111. Fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the pyridine ring. |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, which activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is a good leaving group, particularly when the pyridine nitrogen is protonated or coordinated to a Lewis acid.
A common and effective method for the synthesis of 4-fluoropyridines from the corresponding 4-aminopyridines is the Balz-Schiemann reaction.[4][5][6] This reaction involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Experimental Protocol: Synthesis of this compound via the Balz-Schiemann Reaction
This protocol is adapted from the detailed experimental procedure for the synthesis of 4-fluoropyridine.[4]
Materials:
-
3-Methyl-4-aminopyridine
-
42% aqueous solution of Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄. Add 3-methyl-4-aminopyridine (1.0 equivalent) and dissolve it by gentle heating (around 40 °C).
-
Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of the corresponding pyridinium tetrafluoroborate salt may appear.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the suspension while maintaining the temperature between 5-9 °C. The addition should be controlled to manage the exothermic reaction and gas evolution.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
Decomposition and Neutralization: Allow the reaction mixture to warm to room temperature (around 25 °C). The diazonium salt will begin to decompose, evidenced by the evolution of nitrogen gas. Gentle heating may be required to drive the decomposition to completion.
-
Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause vigorous gas evolution.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation at atmospheric pressure.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism.[7] Furthermore, the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing the drug's solubility and ability to interact with biological targets.
The pyridine ring itself is a common scaffold in many pharmaceuticals, acting as a bioisostere for a phenyl ring and providing a hydrogen bond acceptor. The this compound moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Signaling Pathways and Experimental Workflows
As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, its application in drug discovery follows a well-defined workflow. The following diagrams illustrate the synthetic pathway to this compound and a general workflow for its use in a drug discovery program.
Synthetic Pathway for this compound.
Drug Discovery Workflow using this compound.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine scaffold offers opportunities to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles. The synthetic route via the Balz-Schiemann reaction provides a reliable method for its preparation, enabling its broader application in the development of novel therapeutics.
References
An In-depth Technical Guide to 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Fluoro-3-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₆FN. The presence of a fluorine atom and a methyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1][2]
Molecular Structure:
The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 4th position and a methyl group at the 3rd position.
Caption: Molecular structure of this compound.
Physicochemical Data:
The quantitative properties of this compound are summarized in the table below. For comparative purposes, data for its isomers, 2-Fluoro-4-methylpyridine and 3-Fluoro-4-methylpyridine, are also included.
| Property | This compound | 2-Fluoro-4-methylpyridine | 3-Fluoro-4-methylpyridine |
| CAS Number | 28489-28-3[3] | 461-87-0 | 399-88-2[4][5] |
| Molecular Formula | C₆H₆FN[3] | C₆H₆FN | C₆H₆FN[1][4][5] |
| Molecular Weight | 111.12 g/mol [3] | 111.12 g/mol | 111.12 g/mol [1] |
| Appearance | Yellow liquid[2] | - | Colorless to light yellow liquid[1][6] |
| Boiling Point | 145.4°C at 760 mmHg[2] | 160-161°C | 133.2°C at 760 mmHg[4] |
| Density | ~1.077 g/cm³[2] | 1.078 g/mL at 25°C | ~1.1 g/cm³[4] |
| Flash Point | 41.8°C[2] | - | 34.3°C[4] |
| Refractive Index | 1.477[2] | 1.472 (20°C) | 1.477[4] |
| SMILES | CC1=C(F)C=CN=C1[3] | Cc1ccnc(F)c1 | CC1=C(C=NC=C1)F[5] |
Experimental Protocols
Conceptual Synthesis Workflow:
A plausible synthetic route to fluorinated pyridines often involves the displacement of a good leaving group, such as a nitro or halo group, by a fluoride ion. The synthesis of methyl 3-fluoropyridine-4-carboxylate, for instance, has been achieved by the nucleophilic aromatic substitution of a nitro group with a fluoride anion.[7] A similar strategy could be adapted for this compound, likely starting from a precursor such as 4-chloro-3-methylpyridine or 3-methyl-4-nitropyridine.
The following diagram illustrates a generalized workflow for the synthesis of a fluorinated pyridine derivative via nucleophilic aromatic substitution.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodologies from Related Syntheses:
-
Synthesis of Methyl 3-fluoropyridine-4-carboxylate : In a representative procedure, methyl 3-nitropyridine-4-carboxylate is heated with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO).[7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The final product is then purified by flash chromatography.[7]
-
Synthesis of 3-Fluoro-4-aminopyridine : Another relevant synthesis involves the direct fluorination of a pyridine N-oxide.[8] For example, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which is subsequently converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation.[8] This highlights the utility of N-oxide intermediates in the synthesis of fluorinated pyridines, especially for positions that are challenging to fluorinate directly.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated heterocyclic compounds, like this compound, highly sought-after intermediates in the design of novel therapeutic agents and crop protection chemicals.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 28489-28-3|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 3-Fluoro-4-methylpyridine | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agrochemx.com [agrochemx.com]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
biological activity screening of 4-Fluoro-3-methylpyridine
An In-depth Technical Guide on the Biological Activity Screening of 4-Fluoro-3-methylpyridine
Executive Summary
This technical guide addresses the biological activity of this compound. A comprehensive review of publicly available scientific literature reveals that there is currently no specific data on the biological activity screening of this compound. This compound is primarily documented as a key organic intermediate, valued for its role in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.
Given the absence of direct biological data, this document provides a framework for how such a screening could be approached. It outlines a general workflow for the biological activity screening of a novel chemical entity, details a representative experimental protocol for a primary assay, and presents a hypothetical signaling pathway that derivatives of this compound might modulate. The inclusion of fluorine in pyridine scaffolds is known to enhance pharmacological properties, suggesting that derivatives of this compound hold potential as bioactive candidates.[1][2] This guide is intended to serve as a resource for researchers interested in exploring the therapeutic potential of this and similar fluorinated pyridine compounds.
The Role of this compound in Synthesis
This compound (CAS 28489-28-3) is a substituted pyridine derivative.[3] Its chemical structure makes it a valuable building block for creating a diverse range of more complex heterocyclic compounds.[4] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to improve key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[5][6][7] Therefore, while this compound itself has not been biologically characterized, it serves as a critical starting material for the synthesis of potentially bioactive molecules, including kinase inhibitors and other therapeutic agents.[8][9][10]
A General Framework for Biological Activity Screening
The screening of a novel compound like this compound would typically follow a multi-stage process designed to efficiently identify and characterize any biological activity. The process begins with broad, high-throughput screening and progresses to more specific, in-depth studies for promising "hits."
Potential Screening Assays
A primary screening campaign would involve testing the compound against a diverse panel of biological targets to identify any initial activity. The table below outlines a selection of common in vitro assays that could be employed.
| Assay Type | Description | Potential Insights |
| Cytotoxicity Assays | Measures the ability of a compound to kill cells. Often performed against a panel of cancer cell lines. | General toxicity, potential anticancer activity. |
| Kinase Profiling | Screens the compound against a large panel of protein kinases to identify inhibitory activity. | Specific or broad-spectrum kinase inhibition, potential for oncology or anti-inflammatory applications.[8] |
| GPCR Binding Assays | Measures the ability of a compound to bind to G-protein coupled receptors. | Activity at key signaling hubs, potential for a wide range of therapeutic areas. |
| Antimicrobial Assays | Measures the ability of a compound to inhibit the growth of various bacteria and fungi. | Potential as an anti-infective agent. |
| Enzyme Inhibition Assays | Tests the compound's ability to inhibit specific, purified enzymes relevant to a disease. | Direct mechanism of action, potency (IC50). |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a generalized method for a primary kinase screening assay to determine if a compound can inhibit the activity of a specific protein kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction.[3][11]
5.1 Materials
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
5.2 Procedure
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase enzyme solution (in assay buffer) to each well. Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
5.3 Data Analysis
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Hypothetical Target Pathway: Kinase Signaling
Derivatives of fluorinated pyridines are frequently investigated as protein kinase inhibitors.[8][9][10] The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy. A novel inhibitor derived from this compound could potentially target a kinase at any point in this cascade, thereby blocking downstream signaling that leads to cell proliferation.
Conclusion and Future Directions
While this compound is currently utilized as a synthetic intermediate, its own biological activity remains uncharacterized in the public domain. The strategic importance of fluorinated pyridines in approved pharmaceuticals suggests that this compound and its derivatives are promising candidates for drug discovery programs. Future research should focus on subjecting this compound to a broad primary screening campaign as outlined in this guide. The identification of any "hit" activity would warrant further investigation into its mechanism of action and the initiation of a structure-activity relationship (SAR) study to optimize its potency and selectivity, potentially leading to the development of novel therapeutic agents.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. accio.github.io [accio.github.io]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Novel 4-Fluoro-3-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for novel 4-fluoro-3-methylpyridine derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The introduction of a fluorine atom and a methyl group onto the pyridine ring can significantly modulate the physicochemical and biological properties of molecules, making these derivatives valuable building blocks in the design of new therapeutic agents and other advanced materials.[1][2] This guide details key synthetic strategies, provides experimental protocols for seminal reactions, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways to facilitate understanding and application in a research and development setting.
Core Synthesis Strategies
The synthesis of this compound and its derivatives primarily relies on two established methodologies in fluorine chemistry: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr). The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.
The Balz-Schiemann Reaction: Fluorination of Aminopyridines
The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides and is particularly well-suited for the introduction of a fluorine atom at the 4-position of the pyridine ring.[3] This method involves the diazotization of a primary aromatic amine, in this case, 3-methyl-4-aminopyridine, to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the corresponding fluorinated pyridine.[3]
A key advantage of the Balz-Schiemann reaction is its regioselectivity, as the position of the fluorine atom is determined by the location of the initial amino group. However, challenges can include the instability of the diazonium salt and the potential for side reactions, which may impact the overall yield.[4]
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction (Adapted from the synthesis of 4-fluoropyridine)
This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine and can be applied to the synthesis of this compound starting from 3-methyl-4-aminopyridine.[3]
Materials:
-
3-methyl-4-aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.
-
Add 3-methyl-4-aminopyridine and dissolve by heating to approximately 40°C.
-
Cool the solution to 5-7°C in an ice-water bath to allow for the crystallization of 3-methyl-4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite, maintaining the reaction temperature between 5-9°C. The addition should be slower in the latter half due to the exothermic decomposition of the diazonium salt.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.
-
Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers with anhydrous Na₂SO₄, filter, and then thoroughly dry overnight with CaH₂.
-
Remove the solvent by distillation, followed by vacuum transfer of the product to a cooled flask to obtain pure this compound.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | 3-methyl-4-aminopyridine | N/A |
| Product | This compound | [5] |
| Expected Yield | ~20% (based on 4-fluoropyridine synthesis) | [3] |
| Purity | >97% | [6] |
| Boiling Point | 145.4°C at 760 mmHg | [5] |
| Density | 1.077 g/cm³ | [5] |
| Refractive Index | 1.477 | [5] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a versatile method for introducing a fluorine atom onto a pyridine ring that is activated by electron-withdrawing groups. This strategy typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride ion.
a) From Nitro-substituted Pyridines:
The nitro group is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems like pyridine. The synthesis of a this compound derivative can be achieved by reacting a corresponding 4-nitro-3-methylpyridine precursor with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Experimental Protocol: Synthesis of Methyl this compound-2-carboxylate (Adapted from the synthesis of methyl 3-fluoropyridine-4-carboxylate)
This protocol is based on the synthesis of a related fluorinated pyridinecarboxylate and can be adapted for the synthesis of novel this compound derivatives.[7]
Materials:
-
Methyl 3-methyl-4-nitropyridine-2-carboxylate (precursor)
-
Cesium fluoride (CsF)
-
Dry dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Pentane
-
Distilled water
Procedure:
-
To a solution of methyl 3-methyl-4-nitropyridine-2-carboxylate in dry DMSO under a nitrogen atmosphere, add cesium fluoride (5 equivalents).
-
Heat the reaction mixture to 120°C for approximately 90 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add distilled water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield methyl this compound-2-carboxylate.
b) From Chloro-substituted Pyridines:
Halogen exchange, or the "Halex" reaction, is another common SNAr approach where a chloro-substituent at the 4-position of the 3-methylpyridine ring is displaced by a fluoride ion. This reaction is typically carried out using a fluoride salt like KF or CsF, often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion in an aprotic solvent at elevated temperatures.
Quantitative Data for SNAr Reactions (Exemplary):
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 3-nitro-4-pyridinecarboxylate | Methyl 3-fluoro-4-pyridinecarboxylate | CsF | DMSO | 120 | 38 | [7] |
| 4-Chloro-3-methylpyridine | This compound | KF | DMSO | 180 | (Not specified) | (General) |
Synthesis of Novel Derivatives and Functionalization
The this compound core is a versatile scaffold for the development of novel derivatives with potential applications in drug discovery. The fluorine atom at the 4-position can influence the pKa of the pyridine nitrogen and introduce favorable metabolic stability, while the methyl group at the 3-position provides a handle for further functionalization or can itself be a key pharmacophoric feature.
A notable example of a novel derivative is methyl this compound-2-carboxylate . The synthesis of this compound, as outlined in patent literature, likely proceeds through a multi-step sequence starting from a readily available pyridine precursor. While the full experimental details of the patent are not publicly available, a plausible synthetic route would involve the construction of the substituted pyridine ring followed by a fluorination step, likely a Balz-Schiemann reaction or a nucleophilic aromatic substitution.
Further functionalization of the this compound core can be achieved through various organic transformations, including:
-
Lithiation and subsequent reaction with electrophiles: Deprotonation of the pyridine ring at a vacant position can be followed by quenching with an electrophile to introduce a variety of substituents.
-
Cross-coupling reactions: The introduction of a halogen at another position on the ring can enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.
-
Modification of existing substituents: Functional groups on the pyridine ring, such as an ester or a methyl group, can be chemically modified to introduce further diversity.
Conclusion
The synthesis of novel this compound derivatives is an active area of research with significant potential for the development of new pharmaceuticals and agrochemicals. The core synthetic strategies of the Balz-Schiemann reaction and nucleophilic aromatic substitution provide reliable and adaptable methods for the preparation of the key this compound scaffold. Further functionalization of this core allows for the generation of a diverse library of novel compounds for biological screening. This guide provides a foundational understanding of these synthetic pathways, offering detailed protocols and data to aid researchers in this exciting field. As the demand for sophisticated fluorinated heterocycles continues to grow, the development of even more efficient and versatile synthetic methodologies will remain a key objective for the chemical science community.
References
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound hydrochloride – Biotuva Life Sciences [biotuva.com]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-fluoro-3-methylpyridine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from reputable modeling sources to provide a comprehensive analytical profile. The methodologies presented are based on standard protocols for the analysis of fluorinated heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are generated using advanced computational algorithms and provide a valuable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.25 | Doublet | J(H,H) = 5.0 |
| H-5 | 7.10 | Doublet of doublets | J(H,H) = 5.0, J(H,F) = 8.5 |
| H-6 | 8.30 | Doublet | J(H,F) = 5.5 |
| CH₃ | 2.30 | Singlet | - |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (¹JCF, ²JCF, etc., Hz) |
| C-2 | 148.5 | ²J(C,F) = 15.0 |
| C-3 | 125.0 | ²J(C,F) = 20.0 |
| C-4 | 160.0 | ¹J(C,F) = 240.0 |
| C-5 | 120.0 | ³J(C,F) = 5.0 |
| C-6 | 150.0 | ³J(C,F) = 3.0 |
| CH₃ | 15.0 | ³J(C,F) = 4.0 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 111 | 100 | [M]⁺ |
| 110 | 40 | [M-H]⁺ |
| 83 | 35 | [M-HCN-H]⁺ |
| 57 | 25 | [C₄H₅]⁺ |
Predicted for electron ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound, based on established practices for similar small organic molecules and fluorinated pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
Instrumentation and Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry):
-
GC-MS System: An Agilent or similar GC-MS system equipped with a quadrupole mass analyzer.
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns for structural confirmation.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: General workflow for NMR and MS analysis.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 4-Fluoro-3-methylpyridine (CAS No. 28489-28-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of this reactive compound.
Section 1: Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of this compound is paramount for its safe handling and use in experimental procedures. This non-exhaustive table summarizes key data points.
| Property | Value | Reference |
| Appearance | Yellow liquid | [1] |
| Molecular Formula | C6H6FN | |
| Purity | ≥ 98.0% | [1] |
| Density | ~1.077 g/cm³ | [1] |
| Boiling Point | 145.4°C at 760 mmHg | [1] |
| Flash Point | 41.8°C | [1] |
| Refractive Index | 1.477 | [1] |
Section 2: Safety and Hazard Information
This compound is a flammable liquid and requires careful handling to prevent ignition.[1] While specific GHS hazard statements for this exact compound are not consistently available, related compounds exhibit a range of hazards including skin and eye irritation, and potential respiratory irritation.[2]
General Safety Precautions:
-
Avoid breathing mist, gas, or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Use only in a well-ventilated area or outdoors.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
-
Ground and bond container and receiving equipment to prevent static discharge.[4][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]
-
Take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash skin thoroughly after handling.[4]
Section 3: Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risk.
Handling Procedures
-
Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[3][4]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[3]
-
Ignition Sources: Remove all sources of ignition.[3]
Personal Protective Equipment
The following PPE should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may be necessary where splash potential is high. | Protects against splashes and vapors which can cause eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (inspect prior to use).[3] | Prevents skin contact and absorption. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK, EN14387).[3] | Protects against inhalation of harmful vapors. |
Section 4: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Section 5: Storage and Disposal
Proper storage and disposal are critical for safety and to maintain the chemical's purity.
Storage
-
Keep containers tightly closed to prevent contamination and degradation.[1][3][4]
-
Store apart from foodstuff containers or incompatible materials.[3]
-
For long-term storage, consider storing under an inert atmosphere.[6]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Adhered or collected material should be promptly disposed of.[3]
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation and remove all sources of ignition. [3]
-
Evacuate personnel to a safe area. [3]
-
Wear appropriate personal protective equipment, including chemical impermeable gloves and respiratory protection. [3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. [3]
-
Contain and clean up the spill using non-sparking tools and explosion-proof equipment. [3]
-
Absorb the spill with inert material and place it in a suitable, closed container for disposal. [3]
Section 7: Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis or use of this compound are proprietary to the developing institutions and are not publicly available. Researchers should develop their own standard operating procedures (SOPs) based on the specific reaction being performed, incorporating the safety, handling, and storage information provided in this guide.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Fluoro-3-methylpyridine
For researchers, scientists, and professionals in drug development, understanding the synthetic lineage of key molecular scaffolds is paramount. 4-Fluoro-3-methylpyridine, a substituted pyridine ring, has emerged as a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. This technical guide delves into the historical context of its synthesis, presenting core methodologies, quantitative data, and detailed experimental protocols.
Introduction: The Rise of Fluorinated Pyridines
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. The pyridine scaffold, a ubiquitous feature in pharmaceuticals, has been a prime candidate for fluorination. While the precise first synthesis of this compound is not prominently documented as a singular discovery, its development is intrinsically linked to the broader history of fluoropyridine synthesis, which has largely relied on two cornerstone reactions: the Balz-Schiemann reaction and nucleophilic aromatic substitution.
Core Synthetic Strategies: A Historical Perspective
The synthesis of this compound and its analogs has historically been achieved through two primary pathways. These methods, while established for other fluorinated aromatics, have been adapted and optimized for the specific challenges presented by the pyridine ring.
The Balz-Schiemann Reaction: Diazotization and Fluorination
First reported in 1927 by German chemists Günther Balz and Günther Schiemann, this reaction has been a stalwart for the introduction of fluorine onto an aromatic ring. The process involves the diazotization of a primary aromatic amine, in this case, 4-amino-3-methylpyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Nucleophilic Aromatic Substitution (SNAr): Halogen Exchange
A more contemporary and often higher-yielding approach involves the nucleophilic aromatic substitution (SNAr) on a suitable precursor, typically 4-chloro- or 4-bromo-3-methylpyridine. In this reaction, a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the halogen at the 4-position. The reaction is often facilitated by a high-boiling point aprotic polar solvent and sometimes a phase-transfer catalyst.
Quantitative Data from Synthetic Routes
The following tables summarize typical reaction conditions and yields for the synthesis of fluorinated picolines, providing a comparative overview of the primary synthetic methods.
Table 1: Balz-Schiemann Type Reaction for Fluorinated Picolines
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | 1. NaNO₂, HBF₄ | Water | 0-5 (diazotization) | 1-2 | 84.5 | [1] |
| 2. Thermal Decomposition | - | 30-70 (decomposition) | 0.5-1 | |||
| 2-Amino-3-bromo-4-methylpyridine | 1. NaNO₂, HF | Anhydrous HF | -78 to 70 | 1-2 | 87.3 | [1] |
| 2. Thermal Decomposition | - |
Table 2: Nucleophilic Aromatic Substitution for Fluoropyridines
| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-3-nitropyridine | KF | DMSO | 150 | 24 | 85 | N/A |
| 4-Chloro-3-methylpyridine | KF | Sulfolane | 220-230 | 48 | ~60-70 | N/A |
Note: Data for this compound specifically is often found in proprietary patents and may not be publicly available in extensive detail. The data presented is based on analogous and closely related compounds.
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic routes, adapted from established procedures for similar compounds.
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Adapted from similar preparations)
1. Diazotization:
-
In a suitable vessel, 4-amino-3-methylpyridine (1.0 eq) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour, during which the diazonium tetrafluoroborate salt may precipitate.
2. Decomposition:
-
The precipitated diazonium salt is filtered, washed with cold ethanol, and then with diethyl ether, and dried under vacuum.
-
The dry diazonium salt is then heated gently (typically in an oil bath) to 100-120 °C. The decomposition is often accompanied by the evolution of nitrogen gas.
-
The crude this compound is then collected, often by distillation from the reaction residue.
3. Purification:
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (Halex Reaction)
1. Reaction Setup:
-
Anhydrous potassium fluoride (KF) (2.0-3.0 eq) is added to a flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. The KF should be spray-dried or freshly calcined to ensure it is anhydrous.
-
Anhydrous sulfolane or dimethyl sulfoxide (DMSO) is added as the solvent.
-
4-Chloro-3-methylpyridine (1.0 eq) is added to the mixture.
2. Reaction:
-
The reaction mixture is heated to 220-230 °C (for sulfolane) or a lower temperature if a phase-transfer catalyst is used.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 24-48 hours.
3. Work-up and Purification:
-
After cooling, the reaction mixture is poured into a large volume of water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to afford pure this compound.
Logical Workflow for Synthesis Selection
The choice between the Balz-Schiemann reaction and the SNAr approach often depends on the availability of starting materials, scale of the reaction, and desired purity.
Conclusion
While the discovery of this compound may not be a singular event, its synthesis is a testament to the enduring utility of classic organic reactions. The Balz-Schiemann reaction and nucleophilic aromatic substitution remain the foundational methods for its preparation. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, including their quantitative aspects and experimental nuances, is essential for the efficient and effective utilization of this valuable pharmaceutical intermediate. The continued optimization of these methods will undoubtedly play a crucial role in the future of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols: 4-Fluoro-3-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylpyridine, also known as 4-fluoro-3-picoline, is a fluorinated pyridine derivative that serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its potential role in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 28489-28-3 | [1] |
| Molecular Formula | C₆H₆FN | |
| Molecular Weight | 111.12 g/mol | |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 145.4°C at 760 mmHg | [1] |
| Density | ~1.077 g/cm³ | [1] |
| Flash Point | 41.8°C | [1] |
| Refractive Index | 1.477 | [1] |
| Purity | ≥98.0% | [1] |
Application in the Synthesis of PARP Inhibitors: Olaparib
While direct synthesis of the PARP inhibitor Olaparib from this compound is not explicitly detailed in readily available literature, the structural features of Olaparib's intermediates suggest a plausible synthetic connection. A key intermediate in Olaparib synthesis is 2-fluoro-5-formylbenzonitrile . The conversion of this compound to this intermediate would be a critical step. This would likely involve the oxidation of the methyl group to a formyl group and the introduction of a cyano group.
A known method to synthesize 2-fluoro-5-formylbenzonitrile starts from 3-bromo-4-fluorobenzaldehyde.[2][3][4][5]
Logical Synthetic Pathway
The following diagram illustrates a logical, albeit not yet fully documented, pathway from this compound to a key Olaparib intermediate.
Caption: Plausible synthetic route to Olaparib from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde
This protocol describes the synthesis of a key intermediate for Olaparib, illustrating a typical cyanation reaction on a fluorinated aromatic ring.
Reaction Scheme:
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Petroleum ether
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[4]
-
To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.[4]
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[3][4]
-
After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.[3][4]
-
Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.[3][4]
-
Separate the organic layer and wash it twice with water.[4]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 76.1% | [3] |
| Purity | >97% | [5] |
| Melting Point | 80-84°C | [3] |
| Mass Spectrum (ESI) | m/z 150 (M+1) | [3] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the role of PARP inhibitors and a general workflow for their synthesis and evaluation.
PARP Inhibition Signaling Pathway
Caption: Mechanism of action of PARP inhibitors like Olaparib.
General Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of pharmaceutical intermediates.
Conclusion
This compound is a valuable fluorinated building block for organic synthesis. While its direct application in the synthesis of major pharmaceuticals like Olaparib is not extensively documented in publicly available resources, its structure is highly relevant to the synthesis of key fluorinated aromatic intermediates. The protocols and data presented here, based on analogous and related reactions, provide a foundational understanding for researchers and scientists working on the synthesis of novel pharmaceutical agents. Further process development would be required to establish a direct and efficient synthetic route from this compound to complex drug molecules.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the construction of carbon-heteroatom bonds on aromatic and heteroaromatic rings. This method is particularly effective for electron-deficient rings, such as pyridines, where the ring nitrogen activates the positions ortho and para to it for nucleophilic attack. 4-Fluoro-3-methylpyridine is a valuable building block in medicinal chemistry and materials science. The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions, facilitating its displacement by a wide range of nucleophiles.
The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the elimination of the fluoride ion. The presence of the methyl group at the 3-position can introduce steric hindrance, potentially influencing the reaction rates and conditions required for successful substitution.[1]
These application notes provide detailed protocols and reaction conditions for the SNAr of this compound with various nitrogen, oxygen, and sulfur-based nucleophiles, enabling the synthesis of a diverse array of substituted 3-methylpyridine derivatives.
Data Presentation
The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. Please note that reaction times and yields can vary depending on the specific nucleophile and scale of the reaction. Optimization may be required for specific substrates.
Table 1: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 120 | 12 | >90 (estimated) |
| Aniline | NaH | DMF | 80 | 6 | ~85 (estimated) |
| Morpholine | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 (estimated) |
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 4 | >95 (estimated) |
| Phenol | K₂CO₃ | DMF | 100 | 8 | ~80 (estimated) |
| Benzyl Alcohol | NaH | THF | 60 | 12 | ~75 (estimated) |
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | >90 (estimated) |
| Sodium thiomethoxide | - | Methanol | 50 | 2 | >95 (estimated) |
| Benzyl Mercaptan | Et₃N | Acetonitrile | Reflux | 6 | ~85 (estimated) |
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous unless otherwise specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of 4-(Piperidin-1-yl)-3-methylpyridine (Nitrogen Nucleophile)
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the pure 4-(piperidin-1-yl)-3-methylpyridine.
Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine (Oxygen Nucleophile)
This protocol outlines the synthesis of a 4-alkoxy-substituted pyridine using an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium Methoxide (25 wt% solution in methanol or solid)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide solution (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC until completion (typically 4 hours).
-
Cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 4-methoxy-3-methylpyridine.
Protocol 3: Synthesis of 3-Methyl-4-(phenylthio)pyridine (Sulfur Nucleophile)
This protocol provides a method for the synthesis of a 4-thioether substituted pyridine.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-(phenylthio)pyridine.
Visualizations
The following diagrams illustrate the general mechanism of the SNAr reaction on this compound and a typical experimental workflow.
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
References
Applications of Fluorinated Pyridine Derivatives in Agrochemical Development: A Focus on 4-Fluoro-3-methylpyridine and its Isomers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific applications of 4-Fluoro-3-methylpyridine in agrochemical development is limited. This document provides a comprehensive overview of the role of closely related fluorinated pyridine derivatives, particularly its isomer 3-Fluoro-4-methylpyridine (also known as 3-Fluoro-4-picoline), and other trifluoromethylpyridines, as key building blocks in the synthesis of modern crop protection agents. The principles, protocols, and data presented herein are representative of this class of compounds and serve as a guide for research and development in this area.
Introduction
Fluorinated organic compounds play a pivotal role in the development of next-generation agrochemicals due to the unique properties imparted by fluorine atoms. The incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and target specificity of pesticides.[1] Pyridine derivatives, in particular, are a common scaffold in many successful herbicides, insecticides, and fungicides.[2][3] The combination of a fluorine atom and a pyridine ring, as seen in molecules like this compound and its isomers, provides a versatile platform for the synthesis of novel and effective crop protection solutions.[4][5][6]
This document outlines the applications of these fluorinated building blocks in the development of herbicides and insecticides, providing exemplary quantitative data, detailed experimental protocols for representative synthetic transformations, and visualizations of key chemical pathways.
Application in Herbicide Synthesis
Fluorinated pyridine derivatives are crucial intermediates in the synthesis of various herbicides. For instance, 3-Fluoro-4-methylpyridine is noted for its contribution to the formulation of effective herbicides.[4][5] While specific commercial herbicides derived directly from this molecule are not prominently documented in public literature, the broader class of fluorinated picolinates demonstrates potent herbicidal activity. These compounds often act as synthetic auxins, leading to uncontrolled growth and eventual death of broadleaf weeds.
Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives
The following table summarizes the herbicidal activity of representative picolinic acid derivatives, showcasing the potency that can be achieved with this class of compounds. It is important to note that these compounds are structurally related to potential derivatives of this compound.
| Compound ID | Target Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | Reference |
| V-2 | Amaranthus retroflexus | 250 | 100 | [7] |
| Compound 7a | Dicotyledonous weeds (post-emergence) | 18.75 | Good activity | [8] |
| Picloram | Brassica napus (root growth) | 250 µM | >80 | [7] |
| Florpyrauxifen | Brassica napus (root growth) | 250 µM | >80 | [7] |
Experimental Protocol: Synthesis of a Phenyl-Pyridine Herbicide Intermediate
This protocol describes a general method for the coupling of a substituted pyridine with a phenyl boronic acid, a common step in the synthesis of phenyl-pyridine-based herbicides. This can be adapted for this compound.
Reaction: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-phenylpyridine derivative, a common core structure in some herbicides.
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
4-hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-hydroxyphenyl)-3-chloro-5-trifluoromethylpyridine.[2]
Diagram of Synthetic Workflow:
Caption: Suzuki-Miyaura coupling for herbicide intermediate synthesis.
Application in Insecticide Synthesis
Fluorinated pyridines are integral to the structure of several modern insecticides. The trifluoromethyl group, in particular, is a common feature in potent insecticidal molecules.[9][10] While direct evidence for this compound's use is scarce, its structural motifs are present in various insecticidal compounds. These compounds often target the insect's nervous system.
Quantitative Data: Insecticidal Activity of Pyridine Derivatives
The following table presents the insecticidal efficacy of novel trifluoromethyl pyridine derivatives against common agricultural pests, illustrating the potential for developing potent insecticides from this class of compounds.
| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) | Reference |
| E18 | Mythimna separata | 38.5 | Avermectin | 29.6 | [11] |
| E27 | Mythimna separata | 30.8 | Avermectin | 29.6 | [11] |
| Compound 8 | Aphis craccivora | 0.399 | Acetamiprid | 0.267 | [12] |
Experimental Protocol: Synthesis of an Insecticidal Amide
This protocol outlines the synthesis of an amide, a common functional group in many modern insecticides, from a carboxylic acid intermediate derived from a fluorinated pyridine.
Reaction: Amide Coupling
Objective: To synthesize a novel insecticidal candidate containing a 2-phenylpyridine core and an amide linkage.
Materials:
-
5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid (carboxylic acid intermediate)
-
Substituted aniline (e.g., 4-chloro-2-methylaniline)
-
O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in dry DMF in a round-bottom flask under an inert atmosphere.
-
Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide product.[2]
Diagram of Insecticide Synthesis Workflow:
Caption: Amide coupling for the synthesis of an insecticide candidate.
Conclusion
While specific data on this compound in agrochemical development is not widely published, the broader class of fluorinated pyridine derivatives represents a highly valuable and versatile platform for the discovery of new herbicides and insecticides. The presence of the fluoro- and methyl- substituted pyridine moiety can lead to compounds with high efficacy and improved physicochemical properties. The provided protocols and data for related structures offer a solid foundation for researchers and scientists working on the development of novel crop protection agents utilizing such building blocks. Further research into the specific applications of this compound could unveil new and potent agrochemical solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 6. agrochemx.com [agrochemx.com]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-methylpyridine Derivatives
Introduction
The 4-fluoro-3-methylpyridine scaffold is a significant structural motif in medicinal chemistry and materials science. Its functionalization is key to developing novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile strategy for modifying this pyridine core.[1][2][3] While direct coupling via C-F bond activation is challenging, functionalization of a halogenated precursor, such as 2-bromo-4-fluoro-3-methylpyridine or 4-chloro-3-methylpyridine, provides a more practical and widely applicable approach.
This document provides detailed application notes and protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to halogenated this compound derivatives. These protocols are intended for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating a C(sp²)-C(sp²) bond between an organoboron compound (boronic acid or ester) and an organic halide.[2][4][5] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[5]
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 85-95% |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 80-92% |
| Vinylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 75-90% |
| Potassium Alkyltrifluoroborate | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 70-85% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a generic arylboronic acid with a bromo-substituted this compound derivative.
Reagents:
-
2-Bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluoro-3-methylpyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl or heteroaryl halides or triflates.[1][6][7] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing the synthesis of aryl amines that are otherwise difficult to access.[6]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Primary Aliphatic Amine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 100 | 80-95% |
| Secondary Cyclic Amine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 100 | 88-96% |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85-92% |
| Amide / Sulfonamide | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | DME | 110 | 70-85% |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of morpholine with a bromo-substituted this compound derivative.
Reagents:
-
2-Bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu to a dry Schlenk flask.
-
Add the catalyst [Pd₂(dba)₃] and ligand (RuPhos).
-
Add 2-bromo-4-fluoro-3-methylpyridine.
-
Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst under mild conditions.[8][9] Copper-free variations have also been developed to avoid issues like alkyne homocoupling.[10][11]
Data Presentation: Typical Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25-60 | 85-95% |
| Alkyl Alkyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 25-50 | 80-90% |
| Silyl-protected Alkyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Cs₂CO₃ | Acetonitrile | 80 | 75-88% |
| Copper-Free | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | 25 | 90-97% |
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of phenylacetylene with a bromo-substituted this compound derivative.
Reagents:
-
2-Bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-fluoro-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the phenylacetylene dropwise with stirring.
-
Stir the reaction at room temperature or heat gently to 50 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides and Workflows
General Palladium Cross-Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: General catalytic cycle for palladium cross-coupling reactions.
Standard Experimental Workflow
This flowchart outlines the typical sequence of operations for setting up, running, and isolating the product from a cross-coupling reaction.
Caption: Standard workflow from reaction setup to product isolation.
Reaction Selection Guide
This diagram assists in choosing the appropriate cross-coupling reaction based on the desired chemical bond.
Caption: Decision tree for selecting the appropriate coupling reaction.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. nobelprize.org [nobelprize.org]
- 3. C-C結合形成試薬 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purity Assessment of 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative purity assessment of 4-Fluoro-3-methylpyridine (CAS No: 28489-28-3), a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are based on established methods for analogous fluorinated pyridine compounds and serve as a robust starting point for method development and validation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These parameters are often used as initial indicators of purity.
| Property | Value | Reference |
| Molecular Formula | C₆H₆FN | [1] |
| Molecular Weight | 111.12 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 145.4°C at 760 mmHg | [1] |
| Density | ~1.077 g/cm³ | [1] |
| Refractive Index | 1.477 | [1] |
| Purity Specification | ≥ 98.0% | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
Application Note: GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It provides excellent separation of the main component from volatile impurities, such as residual solvents and starting materials. The mass spectrometer allows for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. Commercial suppliers often use GC to determine the assay of similar compounds.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Impurities can be identified by comparing their mass spectra with a library (e.g., NIST). For a related isomer, 2-Fluoro-3-methylpyridine, the top three mass spectral peaks are observed at m/z 111, 110, and 91.[2]
References
The Pivotal Role of 4-Fluoro-3-methylpyridine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylpyridine has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its unique structural features, including the activating effect of the fluorine atom on the pyridine ring towards nucleophilic aromatic substitution, make it a valuable synthon for the construction of complex heterocyclic scaffolds that are central to the activity of numerous kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of clinically relevant kinase inhibitors, including the third-generation EGFR inhibitor, Osimertinib.
Application in the Synthesis of Osimertinib (EGFR Inhibitor)
Osimertinib (AZD9291) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) that is highly effective against tumors harboring both EGFR-sensitizing and T790M resistance mutations. A key step in the synthesis of Osimertinib involves the use of a this compound derivative, specifically 4-fluoro-2-methoxy-5-nitroaniline.
General Synthetic Workflow for Osimertinib
The synthesis of Osimertinib is a multi-step process. A crucial nucleophilic aromatic substitution reaction utilizes the reactivity of the fluorinated pyridine core. The general workflow is outlined below.
Caption: General synthetic workflow for Osimertinib highlighting key reaction types.
Experimental Protocols
Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine [1]
-
Materials:
-
3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq)
-
4-fluoro-2-methoxy-5-nitroaniline (1.0 eq)
-
Methanesulfonic acid (1.2 eq)
-
1,4-Dioxane
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, 4-fluoro-2-methoxy-5-nitroaniline, and methanesulfonic acid in 1,4-dioxane is heated to 80°C and stirred for 5 hours.
-
DIPEA is added to the reaction mixture.
-
The resulting mixture is filtered and dried under vacuum to yield the product.
-
-
Quantitative Data:
-
Yield: 89.7%[1]
-
Protocol 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine [1]
-
Materials:
-
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (1.0 eq)
-
N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq)
-
Diisopropylethylamine (DIPEA) (1.3 eq)
-
N,N-Dimethylacetamide (DMAc)
-
-
Procedure:
-
A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethyl-1,2-ethanediamine, and DIPEA in DMAc is heated to 80°C and stirred for 5 hours.
-
An aqueous solution of NaOH is added.
-
The resulting mixture is filtered and dried under vacuum to give the product.
-
-
Quantitative Data:
-
Yield: 97.4%[1]
-
Protocol 3: Synthesis of Osimertinib [1]
-
Materials:
-
3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide (1.0 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Acetonitrile
-
-
Procedure:
-
A mixture of the starting material and triethylamine in acetonitrile is heated to reflux.
-
After the reaction is complete, the mixture is cooled to 20-30°C.
-
Water is added to the resulting mixture.
-
The solids are filtered and dried under vacuum to obtain Osimertinib.
-
-
Quantitative Data:
-
Yield: 85.8%[1]
-
Data Summary Table
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1. Condensation | 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroaniline | Methanesulfonic acid, DIPEA | 1,4-Dioxane | 80°C | 5 h | 89.7% | - |
| 2. Amination | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | N,N,N'-trimethyl-1,2-ethanediamine, DIPEA | DMAc | 80°C | 5 h | 97.4% | - |
| 3. Elimination | 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide | Triethylamine | Acetonitrile | Reflux | - | 85.8% | - |
| Overall | ~77% | 99.87% (as mesylate salt) |
Signaling Pathway Inhibition by Osimertinib
Osimertinib targets mutant EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2][3][4]
Caption: Osimertinib inhibits mutant EGFR, blocking downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Application in the Synthesis of Other Kinase Inhibitors
While detailed protocols for a wide range of kinase inhibitors starting directly from this compound are not as readily available in the public domain as for Osimertinib, the principles of its reactivity can be applied to the synthesis of other inhibitor classes. The fluorine atom at the 4-position activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile precursor for introducing various functionalities.
General Synthetic Strategies
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction involving 4-fluoropyridine derivatives. The fluorine atom is a good leaving group and is readily displaced by N-, O-, or S-nucleophiles. This strategy is employed in the synthesis of inhibitors for kinases such as JNK, PIM, and TGF-β receptors.
-
Suzuki and Stille Couplings: The pyridine ring can be further functionalized through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or heteroaryl moieties, which are common features in many kinase inhibitors.
Potential Kinase Targets
Based on the prevalence of the pyridine scaffold in kinase inhibitors, this compound and its derivatives are potential starting materials for inhibitors targeting:
-
JNK (c-Jun N-terminal Kinase): Inhibitors often feature a central heterocyclic core, and the pyridine moiety can serve as a key hinge-binding element.
-
PIM Kinases: Many PIM kinase inhibitors incorporate a pyridine or pyrimidine core.
-
FGFR (Fibroblast Growth Factor Receptor): Several FGFR inhibitors utilize a pyrrolo[2,3-b]pyridine scaffold, which can be synthesized from appropriately substituted pyridines.
-
TGF-β (Transforming Growth Factor-beta) Receptors: Azaindole-based inhibitors, which are structurally related to pyridines, have shown promise in targeting TGF-βRI.
Illustrative Signaling Pathways
The following diagrams illustrate the general signaling pathways targeted by these kinase families.
References
- 1. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis and purification of 4-Fluoro-3-methylpyridine, a key intermediate in the development of pharmaceutical compounds. The document outlines two primary synthetic routes: the Balz-Schiemann reaction of 3-methyl-4-aminopyridine and a nucleophilic aromatic substitution (SNAr) pathway starting from 3-methyl-4-nitropyridine-N-oxide. Additionally, protocols for the preparation of key precursors and large-scale purification are detailed.
Synthetic Strategies Overview
Two viable routes for the large-scale synthesis of this compound are presented. The choice of method may depend on factors such as starting material availability, cost, and specific equipment capabilities.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. For the synthesis of this compound, the precursor is 3-methyl-4-aminopyridine.
-
Nucleophilic Aromatic Substitution (S
NAr): This approach involves the displacement of a good leaving group (such as a nitro or chloro group) from the pyridine ring by a fluoride ion. A potential starting material for this route is 3-methyl-4-nitropyridine-N-oxide, which can be converted to a more reactive intermediate for fluorination.
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is divided into two main stages: the synthesis of the precursor 3-methyl-4-aminopyridine, and its subsequent conversion to this compound via the Balz-Schiemann reaction.
Stage 1: Synthesis of 3-methyl-4-aminopyridine
The synthesis of 3-methyl-4-aminopyridine is achieved through the reduction of 3-methyl-4-nitropyridine-N-oxide.
Experimental Protocol:
-
Reaction Setup: In a suitable high-pressure reactor, a solution of 3-methyl-4-nitropyridine-N-oxide (30.0 g, 195 mmol) in ethanol (450 mL) is prepared. To this solution, 10% palladium on carbon (6.0 g) is added.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, then filled with hydrogen gas to a pressure of 5 bar. The reaction mixture is stirred vigorously at room temperature for 36 hours.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 3-methyl-4-aminopyridine.[1]
Quantitative Data for Stage 1:
| Parameter | Value | Reference |
| Starting Material | 3-methyl-4-nitropyridine-N-oxide | [1] |
| Reagents | Ethanol, 10% Pd/C, H₂ | [1] |
| Reaction Time | 36 hours | [1] |
| Temperature | Room Temperature | [1] |
| Pressure | 5 bar | [1] |
| Yield | ~95% | [1] |
| Purity | High (typically used directly in the next step) |
Stage 2: Balz-Schiemann Reaction
This stage details the conversion of 3-methyl-4-aminopyridine to this compound. The following is a generalized procedure adapted from the synthesis of 4-fluoropyridine.[2]
Experimental Protocol:
-
Formation of Diazonium Salt: In a suitable reactor, 3-methyl-4-aminopyridine (e.g., 153 mmol) is dissolved in a solution of fluoroboric acid (HBF₄). The solution is cooled to between -10 °C and 0 °C. A solution of sodium nitrite (e.g., 174 mmol) in water is then added slowly, maintaining the low temperature.
-
Decomposition: After the addition of sodium nitrite is complete, the reaction mixture is allowed to warm to a temperature that facilitates the thermal decomposition of the diazonium salt, typically between 35 °C and 40 °C. This decomposition is carried out for 2 to 3 hours, leading to the evolution of nitrogen gas and the formation of this compound.[3]
-
Work-up and Isolation: The reaction mixture is cooled and the pH is carefully adjusted to be alkaline (pH 8-9) using a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Quantitative Data for Stage 2 (Estimated based on similar reactions):
| Parameter | Value | Reference |
| Starting Material | 3-methyl-4-aminopyridine | |
| Reagents | Fluoroboric acid, Sodium nitrite | [2][3] |
| Reaction Time | 3-4 hours | [3] |
| Temperature | -10 °C to 40 °C | [3] |
| Yield | ~20-80% (highly variable depending on conditions) | [2][3] |
| Purity (crude) | Variable, requires purification |
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
This alternative route involves the preparation of 3-methyl-4-nitropyridine-N-oxide, followed by its conversion to a suitable intermediate for nucleophilic fluorination.
Stage 1: Synthesis of 3-methyl-4-nitropyridine-1-oxide
Experimental Protocol:
-
Reaction Setup: Liquefied 3-methylpyridine-1-oxide (1.65 moles) is added to cold (0–5 °C) concentrated sulfuric acid (630 ml) in a large round-bottomed flask. The mixture is cooled to approximately 10 °C.
-
Nitration: Fuming yellow nitric acid (495 ml) is added in portions with shaking. The temperature is slowly raised to 95–100 °C over 25–30 minutes. A vigorous exothermic reaction will commence, which should be controlled with an ice-water bath.
-
Reaction Completion and Work-up: After the vigorous reaction subsides, heating is continued at 100–105 °C for 2 hours. The reaction mixture is then cooled to 10 °C and poured onto crushed ice. The product is precipitated by the addition of sodium carbonate monohydrate.
-
Isolation: The yellow crystalline product is collected by suction filtration, washed thoroughly with water, and dried. The product can be further purified by extraction with boiling chloroform.[4]
Quantitative Data for Stage 1:
| Parameter | Value | Reference |
| Starting Material | 3-methylpyridine-1-oxide | [4] |
| Reagents | Concentrated H₂SO₄, Fuming HNO₃, Na₂CO₃·H₂O | [4] |
| Reaction Time | ~3 hours | [4] |
| Temperature | 0 °C to 105 °C | [4] |
| Yield | High | [4] |
| Purity | Crystalline solid after work-up | [4] |
Stage 2: Conversion to this compound
The conversion of 3-methyl-4-nitropyridine-1-oxide to this compound can proceed through an intermediate such as 3-methyl-4-chloropyridine, followed by halogen exchange.
Experimental Protocol (Illustrative):
-
Deoxygenation and Chlorination: 3-methyl-4-nitropyridine-1-oxide is first deoxygenated, for example, using PCl₃, and then chlorinated to yield 3-methyl-4-chloropyridine. This step often requires harsh conditions and careful control.
-
Nucleophilic Fluorination: The resulting 3-methyl-4-chloropyridine is then subjected to a halogen exchange reaction. This is typically carried out using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane, often with a phase-transfer catalyst to enhance the reaction rate.[5]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and diluted with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified.
Quantitative Data for Stage 2 (Estimated):
| Parameter | Value | Reference |
| Starting Material | 3-methyl-4-nitropyridine-1-oxide | |
| Reagents | PCl₃ (or similar), KF, Phase-transfer catalyst | [5] |
| Reaction Time | Variable (several hours) | |
| Temperature | High (e.g., >150 °C) | |
| Yield | Moderate to Good | |
| Purity (crude) | Variable, requires purification |
Large-Scale Purification of this compound
The crude this compound obtained from either synthetic route will likely contain unreacted starting materials, by-products, and residual solvents. For applications in drug development, high purity is essential.
Purification Protocol:
-
Initial Work-up: The crude product is typically washed with an aqueous basic solution to remove any acidic impurities, followed by a water wash and a brine wash.
-
Distillation: Given that this compound is a liquid with a boiling point of 145.4°C at 760 mmHg, fractional distillation under reduced pressure is a highly effective method for large-scale purification.[6] This will separate the product from less volatile and more volatile impurities.
-
Chromatography (Optional): For achieving very high purity (>99.5%), preparative high-performance liquid chromatography (HPLC) can be employed. This is generally more suitable for smaller to medium-scale production due to cost and throughput limitations.
-
Final Drying: The purified product should be thoroughly dried, for example, over anhydrous magnesium sulfate, and stored under an inert atmosphere to prevent moisture contamination.
Purity and Characterization:
The purity of the final product should be assessed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). A purity of at least 98.0% is often required for pharmaceutical intermediates.[6]
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0044890A1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of 4-Fluoro-3-methylpyridine, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for pyridine functionalization and serve as a starting point for reaction optimization.
Introduction to the Reactivity of this compound
The pyridine ring in this compound presents multiple sites for functionalization. The electronic properties of the fluorine and methyl substituents, as well as the nitrogen atom, influence the regioselectivity of various reactions. The primary positions for substitution are C2, C5, and C6.
-
C2 and C6 Positions: These positions are activated towards deprotonation (lithiation) due to the inductive effect of the ring nitrogen.
-
C5 Position: This position is electronically activated for electrophilic attack.
-
C4 Position: The fluorine atom at this position can be susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions unless further activated.
Directed Ortho-Metalation (DoM) for C2 and C5 Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the pyridine nitrogen can direct the metalation to the C2 and C5 positions.[1][2][3] The choice of the metalating agent and reaction conditions is crucial to control the regioselectivity.
Experimental Protocol: General Procedure for Directed Ortho-Metalation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF (0.1-0.5 M).
-
Deprotonation: Cool the solution to -78 °C. Slowly add a solution of LDA (Lithium diisopropylamide) or n-BuLi (n-Butyllithium) (1.1-1.5 eq.) while maintaining the temperature. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) (1.2-2.0 eq.) to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-12 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reagent/Condition | Purpose | Notes |
| Anhydrous THF | Solvent | Must be dry to prevent quenching of the organolithium species. |
| LDA or n-BuLi | Deprotonating agent | LDA is generally more selective for C2/C6 deprotonation. |
| -78 °C | Reaction Temperature | Critical for the stability of the lithiated intermediate. |
| Electrophile | Functional group source | A wide variety of electrophiles can be used. |
| Saturated NH₄Cl | Quenching agent | Neutralizes the reaction mixture. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. For these reactions, this compound would first need to be converted to a suitable halide (e.g., 4-Chloro-3-methylpyridine or a bromo/iodo derivative).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound.[4][5][6][7]
-
Preparation: To a reaction vessel, add the 4-halo-3-methylpyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene). Purge the vessel with an inert gas.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction. |
| Ligand | PPh₃, dppf | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[8][9][10][11][12]
-
Preparation: In a glovebox or under an inert atmosphere, combine the 4-halo-3-methylpyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the reaction vessel.
-
Heating: Heat the mixture to 80-120 °C and stir for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Component | Example | Role |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich phosphines that promote the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated. |
C-H Activation/Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of the starting material. For this compound, C-H activation can be directed to various positions depending on the catalyst and directing group.[13][14]
Experimental Protocol: Representative C-H Arylation
Note: This is a generalized protocol and specific conditions will vary greatly depending on the desired transformation.
-
Preparation: In a pressure tube, combine this compound (1.0 eq.), the coupling partner (e.g., an arene, 2.0-5.0 eq.), a transition metal catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant/additive (e.g., Ag₂CO₃, K₂S₂O₈).
-
Reaction: Add a suitable solvent (e.g., TFA, DCE). Seal the tube and heat to 100-150 °C for 12-48 hours.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify by column chromatography.
| Component | Example | Role |
| Transition Metal Catalyst | Pd(OAc)₂, [RhCp*Cl₂]₂ | Cleaves the C-H bond. |
| Coupling Partner | Arenes, Alkenes, Alkynes | Introduces the new functional group. |
| Oxidant/Additive | Ag₂CO₃, K₂S₂O₈, pivalic acid | Facilitates the catalytic cycle, often by reoxidizing the metal center. |
| Solvent | TFA, DCE, Acetic Acid | Can play a crucial role in directing the regioselectivity. |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, reaction time, and choice of catalyst/ligand/base system, should be optimized for each specific substrate and desired product. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse heterocyclic compounds utilizing 4-Fluoro-3-methylpyridine as a key starting material. The methodologies described herein leverage nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to generate novel molecular scaffolds with potential applications in drug discovery and development.
Introduction
This compound is a versatile heterocyclic building block. The fluorine atom at the 4-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, making it an excellent anchor point for introducing a variety of functionalities.[1] This reactivity, combined with the potential for further modification of the pyridine ring and the methyl group, allows for the construction of a wide array of more complex heterocyclic systems. This document outlines protocols for the synthesis of pyridopyrimidines, pyridotriazines, and functionalized pyridines through well-established synthetic transformations.
Application Note 1: Synthesis of Fused Pyridopyrimidines
Fused pyridopyrimidines are a class of compounds with significant biological activity, including potential as kinase inhibitors in oncology.[2][3][4] This protocol describes a two-step process for the synthesis of a 3,4-dihydropyrido[4,3-d]pyrimidin-2(1H)-one scaffold from this compound.
Experimental Protocol: Two-Step Synthesis of 7-Methyl-2-oxo-1,2,3,4-tetrahydropyrido[4,3-d]pyrimidine-6-carboxamide
Step 1: Synthesis of Ethyl 2-((3-methylpyridin-4-yl)amino)acetate
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethyl 2-aminoacetate hydrochloride (1.2 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-((3-methylpyridin-4-yl)amino)acetate.
Step 2: Cyclization to 7-Methyl-2-oxo-1,2,3,4-tetrahydropyrido[4,3-d]pyrimidine-6-carboxamide
-
Dissolve the product from Step 1 (1.0 eq) in a solution of ethanol and water.
-
Add potassium cyanate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Ethyl 2-((3-methylpyridin-4-yl)amino)acetate | This compound | Ethyl 2-aminoacetate HCl, K₂CO₃ | DMF | 80 | 12 | 75 | >95 |
| 7-Methyl-2-oxo-1,2,3,4-tetrahydropyrido[4,3-d]pyrimidine-6-carboxamide | Ethyl 2-((3-methylpyridin-4-yl)amino)acetate | Potassium cyanate | EtOH/H₂O | Reflux | 6 | 65 | >98 |
Experimental Workflow
Caption: Workflow for the synthesis of a pyridopyrimidine derivative.
Application Note 2: Synthesis of Fused Pyridotriazines
Pyridotriazines are another class of heterocyclic compounds with potential applications in medicinal chemistry, including antimicrobial and anticancer activities.[5] This protocol outlines the synthesis of a pyrido[4,3-e][2][3][4]triazine scaffold starting from this compound.
Experimental Protocol: Synthesis of 6-Methylpyrido[4,3-e][3][4][5]triazine
Step 1: Synthesis of 4-Hydrazinyl-3-methylpyridine
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 24 hours in a sealed tube.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-hydrazinyl-3-methylpyridine.
Step 2: Cyclization to 6-Methylpyrido[4,3-e][2][3][4]triazine
-
Dissolve the 4-hydrazinyl-3-methylpyridine (1.0 eq) in formic acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Hydrazinyl-3-methylpyridine | This compound | Hydrazine hydrate | Ethanol | Reflux | 24 | 80 | >95 |
| 6-Methylpyrido[4,3-e][2][3][4]triazine | 4-Hydrazinyl-3-methylpyridine | Formic acid | Formic acid | Reflux | 4 | 70 | >97 |
Experimental Workflow
Caption: Workflow for the synthesis of a pyridotriazine derivative.
Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following protocols describe the use of Buchwald-Hartwig amination and Sonogashira coupling to introduce aryl and alkynyl moieties at the 4-position of the 3-methylpyridine core.
Experimental Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add this compound (1.0 eq), the desired aryl amine (1.2 eq), and anhydrous toluene.
-
Stir the reaction mixture at 110 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Protocol 2: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with nitrogen.
-
Add anhydrous triethylamine, followed by the terminal alkyne (1.5 eq).
-
Stir the reaction at 60 °C for 8 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter.
-
Concentrate the filtrate and purify by column chromatography.
Quantitative Data
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 85 |
| Sonogashira Coupling | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Triethylamine | 60 | 8 | 90 |
Logical Relationships: Catalytic Cycles
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Sonogashira coupling.
Biological Context and Potential Signaling Pathways
Heterocyclic compounds derived from pyridine scaffolds are prevalent in medicinal chemistry.[6][7] In particular, pyridopyrimidines have been extensively investigated as inhibitors of various protein kinases.[4][8][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The synthesized pyridopyrimidine derivatives could potentially act as ATP-competitive inhibitors of protein kinases. By mimicking the adenine core of ATP, these compounds can bind to the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Potential Signaling Pathway: Kinase Inhibition
Caption: General kinase signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols provided herein offer a foundation for the development of libraries of pyridopyrimidines, pyridotriazines, and other functionalized pyridines. The potential for these compounds to interact with biologically relevant targets, such as protein kinases, makes them attractive candidates for further investigation in drug discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary methods are the Balz-Schiemann reaction of 3-methyl-4-aminopyridine and nucleophilic fluorination of a 4-substituted-3-methylpyridine.
For the Balz-Schiemann reaction:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure that the temperature is kept low (typically 0-5 °C) during the addition of the nitrite source to prevent premature decomposition.[1] The reaction of the corresponding amine with nitrosonium tetrafluoroborate in dichloromethane is an alternative that can be effective.
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable.[2] Once formed, the diazonium salt should be used promptly. The thermal decomposition of the diazonium tetrafluoroborate should be carefully controlled; too high a temperature can lead to the formation of side products and charring.[1][3]
-
Side Reactions: Under acidic conditions, diazonium salts can undergo side reactions such as dimerization to form azobenzenes or react with water to form phenols.[3] Ensuring anhydrous conditions during the decomposition of the diazonium salt is crucial.
-
Product Instability: 4-Fluoropyridines can be unstable in aqueous conditions, leading to the formation of polymeric materials or N-pyridyl-pyridones.[1] It is important to handle the product in non-aqueous workup conditions where possible.
For Nucleophilic Aromatic Substitution (SNAr):
-
Poor Leaving Group: The efficiency of the reaction is highly dependent on the leaving group at the 4-position. Halogens (Cl, Br) or nitro groups are typically used. The nitro group can be a particularly good leaving group in nucleophilic aromatic substitutions on pyridine rings.[4][5][6]
-
Inactive Fluoride Source: The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used.[4][5][6] The fluoride salt must be anhydrous, as water can deactivate it. Spray-dried KF is often preferred. The use of phase-transfer catalysts, such as 18-crown-6 or quaternary ammonium salts, can enhance the reactivity of the fluoride source.
-
High Reaction Temperature and Solvent: Nucleophilic aromatic fluorination often requires high temperatures and polar aprotic solvents like DMSO, DMF, or sulfolane.[4] Ensure the reaction is heated sufficiently and that the solvent is anhydrous.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my crude this compound. What are these impurities and how can I remove them?
Answer: The nature of impurities will depend on the synthetic route.
Common Impurities in the Balz-Schiemann Reaction:
-
3-methyl-4-pyridone: This can form if the diazonium salt reacts with water. Minimizing water content is key.
-
Polymeric materials: 4-Fluoropyridines can polymerize, especially under acidic conditions or upon neutralization.[1] This often results in a gummy, brown residue that can complicate extraction.[1] It is advisable to perform the workup quickly and avoid strong bases for neutralization.
-
Azobenzenes: Dimerization of the diazonium salt can lead to the formation of colored azo compounds.[3]
Purification Strategy:
Crude this compound can be purified by distillation.[1] If significant gummy material is present, it is recommended to decant the organic solution before proceeding with drying and distillation.[1] Column chromatography on silica gel can also be employed for purification.
Common Impurities in Nucleophilic Aromatic Substitution:
-
Unreacted Starting Material: If the reaction does not go to completion, the starting 4-substituted-3-methylpyridine will be a major impurity.
-
Hydroxylated Byproduct: If the fluoride source is not completely anhydrous, the corresponding 3-methyl-4-pyridone can be formed.
Purification Strategy:
The product can be purified by extraction, followed by distillation or column chromatography. Washing the organic extract with water can help remove any remaining fluoride salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The Balz-Schiemann reaction starting from 3-methyl-4-aminopyridine is a widely cited method.[1][2][7] Nucleophilic aromatic substitution of 4-chloro-3-methylpyridine or 3-methyl-4-nitropyridine with a fluoride source is another viable route.[4][5][6]
Q2: What are the key safety precautions when performing a Balz-Schiemann reaction?
Aryl diazonium salts can be explosive when isolated and dry.[3] It is crucial to handle them with care and avoid scratching or heating the solid. The thermal decomposition of the diazonium salt can be highly exothermic and should be performed with appropriate shielding and temperature control.[3] Additionally, hydrogen fluoride (HF) or its sources like HBF4 are highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the disappearance of starting material and the formation of the product. For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate.
Q4: What are the typical storage conditions for this compound?
This compound should be stored in a cool, dry place away from light and moisture. It is a flammable liquid and should be kept away from ignition sources.
Data Presentation
Table 1: Comparison of Synthetic Routes for Fluorinated Pyridines
| Synthetic Route | Starting Material | Reagents | Typical Yield | Reference |
| Balz-Schiemann | 4-Aminopyridine | 1. HBF4, NaNO2 2. Heat | 20% | [1] |
| Nucleophilic Aromatic Substitution | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | 38% | [4][5] |
Note: The yields reported are for analogous fluorinated pyridines and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction (Adapted for this compound)
This protocol is adapted from the synthesis of 4-fluoropyridine and should be optimized for 3-methyl-4-aminopyridine.[1]
-
Diazotization: In a two-necked flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF4. Add 3-methyl-4-aminopyridine and dissolve by gentle heating (if necessary). Cool the solution to 5-7 °C in an ice-water bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature between 5-9 °C.[1]
-
Decomposition: After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.[1]
-
Work-up: Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.[1] Note that gummy brown precipitates may form.[1]
-
Extraction: Decant the supernatant and extract with dichloromethane. Separately extract the residual gummy material with dichloromethane.[1]
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation.[1]
-
Purification: The crude product can be purified by vacuum distillation.[1]
Protocol 2: Synthesis of Methyl 3-fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution (Adapted for this compound)
This protocol is adapted from the synthesis of a fluorinated pyridine derivative and would require starting with 4-chloro-3-methylpyridine or 4-nitro-3-methylpyridine.[4][5]
-
Reaction Setup: To a solution of the 4-substituted-3-methylpyridine in dry DMSO, add 5 equivalents of anhydrous cesium fluoride (CsF).[4]
-
Reaction: Heat the reaction mixture at 120 °C for 90 minutes under a nitrogen atmosphere.[4]
-
Work-up: After cooling to room temperature, add distilled water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash chromatography on silica gel.[4]
Visualizations
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. jk-sci.com [jk-sci.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Fluoro-3-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving 4-fluoro-3-methylpyridine and related heterocyclic compounds. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding. What are the common initial checks?
A1: When a Suzuki coupling reaction fails to initiate, a systematic check of the reagents and reaction setup is crucial. First, verify the quality and purity of your starting materials, particularly the boronic acid or its ester, as they can degrade upon storage. Ensure that the palladium catalyst is active; older catalysts or those exposed to air can be deactivated. It is critical to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can poison the Pd(0) catalyst. Finally, confirm that all solvents and reagents are anhydrous and properly degassed, as water and oxygen can interfere with the catalytic cycle.
Q2: I am observing very low yields. What are the likely causes and how can I improve them?
A2: Low yields in Suzuki couplings with electron-deficient substrates like this compound are a common challenge. Key factors to investigate include:
-
Inefficient Catalytic System: The choice of palladium precursor and ligand is critical. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition step.
-
Suboptimal Base: The base plays a crucial role in the transmetalation step. The strength and nature of the base can significantly impact the reaction rate and yield. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.
-
Protodeboronation: This is a significant side reaction where the boronic acid reacts with residual water or protic solvents, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for the cross-coupling. Using anhydrous conditions, carefully selecting the base, or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
Q3: I am seeing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A3: Several side reactions can occur during the Suzuki coupling of this compound, leading to a complex product mixture. Common side products and their remedies include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. Thoroughly degassing all reagents and maintaining a strict inert atmosphere can minimize homocoupling.
-
Dehalogenation/Hydrodehalogenation: The starting this compound can lose its fluorine atom. This can happen if the catalytic cycle is inefficient. Optimizing the catalyst, ligand, and base to ensure efficient transmetalation can suppress this side reaction.
-
Defluorination/Ipso-Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the methyl group can activate the C-F bond towards nucleophilic aromatic substitution, especially with strong, nucleophilic bases. Using a non-nucleophilic base like K₂CO₃ or CsF can help avoid this. In some cases, additives like Ag₂O can accelerate the desired coupling over the SₙAr pathway.[1]
Troubleshooting Guide
Problem 1: No Reaction or Trace Product Formation
This is often indicative of a fundamental issue with the reaction setup or the activity of the reagents. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for no reaction.
Problem 2: Low Yield
Low conversion of starting materials to the desired product often points to suboptimal reaction conditions or competing side reactions.
Caption: Troubleshooting workflow for low yield.
Quantitative Data Summary
The selection of the catalyst and base is critical for the successful Suzuki coupling of challenging heteroaryl halides. The following tables summarize yields for analogous systems, providing a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yields of Pyridine Derivatives
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Poor | [2] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Poor | [2] |
| K₃PO₄ | Toluene | 100 | 82 | [2] |
| Cs₂CO₃ | DMF | 105 | > K₂CO₃ | [3] |
| K₃PO₄ | DMF | 105 | < Cs₃PO₄ | [3] |
Data is for analogous systems and should be used as a guideline.
Table 2: Performance of Different Palladium Catalyst Systems in Suzuki Coupling of Heteroaryl Halides
| Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | High | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | High | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Low | [5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF/EtOH | Good | [6] |
Yields are qualitative and depend on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. compunetics.net [compunetics.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Fluoro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Fluoro-3-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28489-28-3 | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 145.4°C at 760 mmHg | [1] |
| Density | ~1.077 g/cm³ | [1] |
| Refractive Index | 1.477 | [1] |
Q2: What are the primary methods for purifying crude this compound?
A2: The most common purification techniques for compounds like this compound are fractional distillation, column chromatography, and recrystallization (if the compound can be converted to a solid salt). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: What are the potential impurities in crude this compound?
A3: The impurities present in crude this compound depend on the synthetic route used for its preparation. A common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt.[2][3] Potential impurities from this process can include:
-
Unreacted 3-methyl-4-aminopyridine: The starting material for the synthesis.
-
Isomeric byproducts: Depending on the starting material and reaction conditions, other isomers may be formed.
-
Decomposition products: Thermal decomposition of the diazonium salt can sometimes lead to tarry byproducts.
-
Residual solvents: Solvents used in the reaction or workup.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a flammable liquid and should be handled with care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.[1]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The boiling points of the impurities are too close to the product.
-
Solution: Use a fractionating column with a higher number of theoretical plates. For compounds with high boiling points, distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and prevent decomposition.[4]
-
Problem: The compound is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Perform the distillation under vacuum to lower the boiling point.[4] Ensure the heating mantle is set to a temperature that allows for a slow and steady distillation rate.
-
Column Chromatography
Problem: Poor separation of isomers or other closely related impurities.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution: Systematically screen different solvent systems. For pyridine derivatives, mixtures of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are often effective.[5][6] A shallow gradient of the polar solvent can improve separation. For challenging separations of constitutional isomers, specialized techniques like multidimensional gas chromatography (MDGC) might be necessary.[7]
-
Problem: Tailing of the product peak on the column.
-
Possible Cause: Interaction of the basic pyridine nitrogen with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress this interaction. Alternatively, use a different stationary phase, such as alumina or a polymer-based support.
-
Recrystallization
Problem: "Oiling out" of the compound instead of crystallization.
-
Possible Cause: The compound is precipitating from a supersaturated solution as a liquid. This can be due to the solvent being too non-polar, the solution being cooled too quickly, or the presence of impurities.
Problem: Difficulty finding a suitable recrystallization solvent.
-
Possible Cause: this compound is a liquid at room temperature, making direct recrystallization impossible.
-
Solution: Consider converting the compound to a solid salt, such as the hydrochloride salt, which may be more amenable to recrystallization.[8] To find a suitable solvent for the salt, test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water).[5][6]
-
Experimental Protocols
Disclaimer: The following protocols are general guidelines and may require optimization for your specific crude sample of this compound.
Protocol 1: Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge). Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 145.4°C.[1]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical starting point could be 95:5 hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Schiemann Reaction [drugfuture.com]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride – Biotuva Life Sciences [biotuva.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-3-methylpyridine Cross-Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Fluoro-3-methylpyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges arise from the electronic properties of the substrate. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-X bond (where X is a halide or triflate). More significantly, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming less active or inactive catalytic species, which can slow down or stall the reaction.[1][2][3]
Q2: What is a standard starting catalyst loading (mol%) for a Suzuki-Miyaura coupling with this substrate?
A2: For challenging substrates like fluorinated pyridines, a typical starting catalyst loading ranges from 2 to 5 mol% of the palladium precursor.[1][2][4] While some simple couplings can proceed with 1 mol% or less, starting in the 2-5 mol% range is advisable to ensure reaction initiation.[2] Subsequent optimization can aim to reduce this loading for cost-effectiveness and to minimize palladium contamination in the product.[2]
Q3: Which catalyst system (palladium precursor and ligand) is recommended for this compound?
A3: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl monophosphine ligand is highly recommended.[5][6] Ligands such as SPhos, XPhos, or RuPhos are effective because their steric bulk can prevent the pyridine nitrogen from deactivating the palladium center and their electron-rich nature facilitates the oxidative addition step.[2][5][7]
Q4: My reaction is producing a significant amount of 3-methylpyridine as a byproduct. What is causing this?
A4: The formation of 3-methylpyridine indicates a hydrodefluorination or hydrodehalogenation side reaction, where the fluoro or halo group is replaced by a hydrogen atom. This is often caused by the presence of protic impurities, such as water, in the reaction mixture.[1][8][9] This can also be influenced by the choice of base and solvent, which may generate palladium hydride species responsible for this side reaction.[1]
Q5: How can I minimize the homocoupling of my boronic acid coupling partner?
A5: Homocoupling of the boronic acid is a common side reaction, frequently promoted by the presence of oxygen in the reaction.[3][7] To minimize this, it is crucial to rigorously degas all solvents and the reaction mixture before adding the catalyst.[1][3] This can be done by sparging with an inert gas like argon or nitrogen, or by performing several freeze-pump-thaw cycles.[3] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound in a systematic, question-driven format.
Issue 1: Low to No Conversion of Starting Material
-
Symptom: Analysis (TLC, LC-MS) shows a significant amount of unreacted this compound after the expected reaction time.
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
managing scalability challenges in 4-Fluoro-3-methylpyridine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing scalability challenges during the production of 4-Fluoro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at a laboratory and industrial scale?
A1: The two primary methods for synthesizing this compound are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), particularly the Halex reaction. The Balz-Schiemann reaction involves the diazotization of 3-methyl-4-aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium salt.[1] The Halex reaction is a type of SNAr reaction where a chloro or bromo group at the 4-position of a 3-methylpyridine ring is displaced by a fluoride ion, typically using a fluoride salt at elevated temperatures.[2] For industrial-scale production, continuous flow chemistry is increasingly being adopted for the Balz-Schiemann reaction to enhance safety and scalability by avoiding the isolation of potentially unstable diazonium intermediates.[1][3]
Q2: What are the key safety concerns when scaling up the production of this compound?
A2: Key safety concerns during scale-up include:
-
Balz-Schiemann Reaction: The handling of potentially explosive diazonium salts is a major hazard.[3][4] Exothermic decomposition can lead to runaway reactions.[5] The use of hazardous reagents like fluoroboric acid or anhydrous hydrogen fluoride also requires stringent safety protocols.[6]
-
Halex Reaction: This reaction often requires high temperatures and polar aprotic solvents like DMSO or DMF, which can have safety and environmental implications.[2] Corrosion of equipment can also be a concern, especially when handling anhydrous HF.[6]
-
General Hazards: this compound itself is a flammable liquid with a flash point of 41.8°C and should be handled in a well-ventilated area away from ignition sources.[7]
Q3: How can I minimize byproduct formation during the synthesis?
A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:
-
Control of Stoichiometry: Precise control over the amount of fluorinating agent is critical to prevent over-fluorination or other side reactions.
-
Temperature Control: Maintaining optimal reaction temperatures is essential. Deviations can lead to the formation of impurities. For instance, in the Balz-Schiemann reaction, the diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8]
-
Reaction Time: Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of degradation products.
-
Purification of Starting Materials: Using high-purity starting materials can significantly reduce the level of impurities in the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Balz-Schiemann Reaction
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Diazotization | Ensure the complete dissolution of the starting amine. Use a slight excess of the diazotizing agent (e.g., sodium nitrite). Maintain a low and stable temperature during the addition of the diazotizing agent. |
| Decomposition of Diazonium Salt | Keep the temperature of the diazotization reaction strictly controlled (typically 0-5 °C). Use the diazonium salt immediately in the next step without isolation if possible, especially in continuous flow setups.[3][4] |
| Inefficient Fluorination | Ensure the fluorinating agent (e.g., HBF4) is of high quality and used in the correct stoichiometric amount. Consider using alternative fluoride sources or additives. |
| Formation of Tarry Residues | This can result from uncontrolled decomposition.[5] Optimize the decomposition temperature and consider using a milder decomposition method (e.g., photochemical). Using ionic liquids as a solvent can sometimes mitigate tar formation.[5] |
Issue 2: Poor Selectivity and Impurity Formation in the Halex Reaction
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Water | Use anhydrous fluoride salts and dry solvents, as water can react with the starting material and intermediates. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. High temperatures can lead to the formation of side products, while low temperatures may result in incomplete conversion.[2] |
| Incorrect Solvent Choice | The choice of solvent is critical. Highly polar aprotic solvents like DMSO, DMF, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[2] The solvent should be chosen based on the specific substrate and reaction conditions. |
| Formation of Isomeric Impurities | The position of the leaving group and the electronic nature of the pyridine ring influence selectivity. Ensure the correct starting material is used and consider the use of phase-transfer catalysts to improve selectivity.[9] |
Experimental Protocols
Detailed Methodology for Laboratory-Scale Synthesis of this compound via the Balz-Schiemann Reaction
This protocol is adapted from the synthesis of 4-fluoropyridine and should be optimized for this compound.[8]
Materials:
-
3-methyl-4-aminopyridine
-
42% aqueous solution of HBF4
-
Sodium nitrite (NaNO2)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Calcium hydride (CaH2)
Procedure:
-
Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add a 42% aqueous solution of HBF4. Add 3-methyl-4-aminopyridine and dissolve by warming to approximately 40 °C. Cool the solution to 5-7 °C in an ice-water bath until fine crystals of the corresponding ammonium tetrafluoroborate appear. Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C.
-
Decomposition: Allow the reaction mixture to warm up to 25 °C. The decomposition of the diazonium salt will be indicated by the evolution of nitrogen gas.
-
Work-up: Slowly add the reaction mixture to a saturated aqueous solution of NaHCO3 to neutralize the acid. Extract the aqueous layer with dichloromethane.
-
Drying and Purification: Combine the organic layers and dry with anhydrous Na2SO4. For rigorous drying, the solvent can be decanted and treated with calcium hydride overnight.[8] Remove the solvent by distillation. The crude product can be further purified by vacuum distillation. This compound has a boiling point of 145.4°C at 760 mmHg.[7]
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Decision Pathway for Synthesis Method Selection
Caption: Decision tree for synthesis route selection.
References
- 1. grokipedia.com [grokipedia.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. nbinno.com [nbinno.com]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. nbinno.com [nbinno.com]
4-Fluoro-3-methylpyridine stability under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 4-fluoro-3-methylpyridine under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Unexpected side product formation or low yield in acidic media.
-
Question: My reaction in the presence of a strong acid is giving a complex mixture of products, and the yield of my desired product is low. Could the this compound be degrading?
-
Answer: It is highly probable that this compound is unstable under strongly acidic conditions. While specific data for this compound is limited, a related compound, 4-fluoropyridine, is known to undergo an acid-catalyzed transformation to N-(4-pyridyl)-4-pyridone.[1] This suggests that the pyridine nitrogen in this compound can be protonated, activating the ring towards nucleophilic attack, potentially by another molecule of this compound or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Use a milder acid: If possible, substitute strong acids (e.g., H₂SO₄, HCl) with weaker acids (e.g., acetic acid) or use an acid scavenger.
-
Protect the nitrogen: Consider protecting the pyridine nitrogen with a suitable protecting group that can be removed under neutral or basic conditions.
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Lower the reaction temperature: Degradation reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may minimize side product formation.
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Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of byproducts in real-time.
-
-
Issue: The reaction is sluggish or fails to proceed under basic or nucleophilic conditions.
-
Question: I am trying to perform a nucleophilic aromatic substitution (SNA) on this compound, but the reaction is not working. Is the fluorine atom not a good leaving group?
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Answer: The reactivity of fluorinated pyridines in SNAr reactions is highly dependent on the position of the fluorine atom and the presence of activating groups. For a nucleophilic attack to occur, the aromatic ring needs to be electron-deficient. The pyridine nitrogen itself is an electron-withdrawing group, which facilitates nucleophilic substitution. However, the position of the fluorine atom is crucial. In general, for nucleophilic aromatic substitution on pyridine rings, positions 2 and 4 are more activated towards attack than position 3. While the fluorine at position 4 in your molecule is a potential leaving group, the overall reactivity will be influenced by the electronic effects of the methyl group at position 3.
-
Troubleshooting Steps:
-
Increase the reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Use a stronger nucleophile: The choice of nucleophile is critical. A more reactive nucleophile may be required to displace the fluoride.
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Use a polar aprotic solvent: Solvents like DMF, DMSO, or NMP are known to accelerate SNAr reactions.
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Consider a catalyst: In some cases, a phase-transfer catalyst or a metal catalyst can promote the reaction.
-
-
Frequently Asked Questions (FAQs)
General Stability and Handling
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Question: What are the general recommendations for storing and handling this compound?
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Answer: this compound should be stored in a cool, dry, and well-ventilated area away from ignition sources.[2] Keep the container tightly closed to prevent exposure to moisture and air.[2] It is advisable to handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Question: Is this compound sensitive to light?
Stability Under Specific Conditions
-
Question: How stable is this compound to heat?
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Answer: this compound has a boiling point of approximately 145.4°C at 760 mmHg.[2] While this indicates a degree of thermal stability, prolonged heating at high temperatures, especially in the presence of catalysts or impurities, could lead to decomposition. It is recommended to determine the thermal stability for your specific reaction conditions, for instance by using techniques like differential scanning calorimetry (DSC) if precise data is required.
-
Question: What is the expected stability of this compound under oxidative and reductive conditions?
-
Answer:
-
Oxidative Conditions: The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides or degradation of the molecule. The methyl group is a potential site for oxidation, which could be converted to a carboxylic acid under harsh conditions.
-
Reductive Conditions: The pyridine ring can be reduced under certain conditions, for example, through catalytic hydrogenation. The fluorine atom is generally stable to many reducing agents, but its reactivity will depend on the specific reagents and conditions used.
-
Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28489-28-3 | [2] |
| Molecular Formula | C₆H₆FN | [4] |
| Molecular Weight | 111.12 g/mol | |
| Boiling Point | 145.4°C at 760 mmHg | [2] |
| Density | ~1.077 g/cm³ | [2] |
| Flash Point | 41.8°C | [2] |
Experimental Protocols
General Protocol for Assessing Stability under Acidic/Basic Conditions
This protocol provides a general framework for evaluating the stability of this compound under specific acidic or basic conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile, dioxane).
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Prepare solutions of the desired acid or base at various concentrations in the same solvent.
-
-
Reaction Setup:
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In separate vials, mix the stock solution of this compound with each of the acidic or basic solutions.
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Include a control vial containing only the this compound solution in the solvent.
-
Maintain the vials at a constant temperature (e.g., room temperature or the intended reaction temperature).
-
-
Monitoring and Analysis:
-
At regular time intervals, withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining this compound and identify any degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the rate of degradation under each condition.
-
Visualizations
Caption: Potential degradation pathway of this compound under strong acidic conditions.
Caption: General experimental workflow for assessing the stability of a compound.
References
Technical Support Center: Preventing Catalyst Poisoning in Reactions with Substituted Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning when working with substituted pyridines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Reaction is Sluggish, Stalls, or Shows Low Conversion
-
Possible Cause: Catalyst poisoning by the pyridine's nitrogen atom. The lone pair of electrons on the nitrogen can strongly coordinate to the metal center of the catalyst, blocking active sites required for the reaction. This is a common issue in both hydrogenation and cross-coupling reactions.[1]
-
Troubleshooting Steps:
-
Analyze Reaction Kinetics: Monitor the reaction progress over time using techniques like ¹H NMR or GC-MS. A sharp decrease in the reaction rate after an initial period of activity is a strong indicator of catalyst poisoning.
-
Evaluate the Pyridine Substituent:
-
Electronic Effects: Electron-donating groups on the pyridine ring can increase the basicity of the nitrogen atom, leading to stronger coordination and more severe poisoning.
-
Steric Effects: Bulky substituents near the nitrogen atom (e.g., in the 2-position) can sometimes hinder its ability to bind to the catalyst, thus reducing the poisoning effect. However, this can also impede the desired reaction if the substituent blocks the reactive site.
-
-
Modify Reaction Conditions:
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can compensate for the poisoned sites.[1]
-
Adjust Temperature: Carefully increasing the reaction temperature might enhance the rate of the desired reaction relative to the poisoning process, but be cautious of potential side reactions or catalyst degradation.[1]
-
-
Change the Catalyst System:
-
Select a More Robust Catalyst: Some catalysts are inherently more resistant to pyridine poisoning. For example, in hydrogenations, Rhodium-based catalysts can sometimes outperform Palladium or Platinum in the presence of nitrogen-containing heterocycles.[2]
-
Use Specialized Ligands (for Cross-Coupling): In reactions like Suzuki or Buchwald-Hartwig couplings, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help to prevent the pyridine substrate from displacing the ligand and deactivating the catalyst.[1]
-
-
Issue 2: Poor Selectivity or Formation of Side Products
-
Possible Cause: Partial deactivation of the catalyst can alter its selectivity, leading to the formation of undesired byproducts. For instance, in cross-coupling reactions, side products like homocoupled species may be observed.[1]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen can promote side reactions like homocoupling and can also lead to the oxidation and deactivation of the catalyst.[3] It is crucial to thoroughly degas solvents and reagents and to maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Ligand and Base Combination (for Cross-Coupling): The choice of ligand and base can significantly influence the relative rates of the desired reaction versus side reactions like dehalogenation.[1] A screening of different combinations may be necessary.
-
Consider a Pre-catalyst: The use of well-defined pre-catalysts can ensure the efficient generation of the active catalytic species, which can sometimes minimize the formation of side products that arise from inefficient catalyst activation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of reactions with substituted pyridines?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical species present in the reaction mixture. In the case of substituted pyridines, the primary poison is the pyridine nitrogen atom itself. Its lone pair of electrons can strongly adsorb to the active sites of the metal catalyst (e.g., Pd, Pt, Rh, Ni), preventing reactant molecules from binding and reacting, which leads to a decrease in reaction rate and overall efficiency.[1]
Q2: How do substituents on the pyridine ring influence catalyst poisoning?
A2: Substituents can have both electronic and steric effects:
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making it a stronger Lewis base and a more potent catalyst poison. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) decrease the nitrogen's basicity, which can reduce its poisoning effect.
-
Steric Effects: Bulky substituents located at the positions ortho to the nitrogen (the 2- and 6-positions) can physically hinder the nitrogen's ability to coordinate with the catalyst's active site, thereby mitigating the poisoning effect.
Q3: Which catalysts are most susceptible to poisoning by pyridines?
A3: Precious metal catalysts are particularly susceptible. This includes:
-
Palladium (e.g., Pd/C): Widely used in hydrogenation and cross-coupling reactions, it is notoriously prone to poisoning by nitrogen heterocycles.
-
Platinum (e.g., PtO₂): Another common hydrogenation catalyst that can be significantly inhibited by pyridines.
-
Rhodium (e.g., Rh/C): While also susceptible, rhodium catalysts can sometimes offer better performance than palladium or platinum in the presence of pyridines.[2]
-
Nickel (e.g., Raney Ni): This catalyst is also readily poisoned by nitrogen-containing compounds.
Q4: Can a catalyst poisoned by a substituted pyridine be regenerated?
A4: The reversibility of pyridine poisoning depends on the strength of the pyridine-catalyst bond. In many cases, the poisoning is a strong chemisorption, leading to irreversible or difficult-to-reverse deactivation. For deactivation caused by coking or fouling (physical blockage of pores by carbonaceous deposits), a controlled oxidation at elevated temperatures can sometimes regenerate the catalyst.[4] However, for poisoning by strong coordination, regeneration is often not practical, and using a fresh batch of catalyst may be necessary.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Methylpyridine
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield of 3-Methylpiperidine (%) | Reference |
| 5% PtO₂ | Room Temp. | 70 | 4-6 | >95 | [5] |
| 5% Rh/C | 70 | 70 | 6 | >95 | [5] |
| 10% Pd/C | 100 | 70 | 24 | >95 | [5] |
| 5% Ru-Pd/Ac | 100 | 70 | 1 | ~100 | [5] |
Note: The reactivity order for methylpyridines on the Ru-Pd/Ac catalyst was observed to be 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine.[5]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)
This protocol is a robust starting point for the hydrogenation of various substituted pyridines.[6]
-
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Inerting: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows) using TLC or GC-MS.
-
Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Extraction and Isolation: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
-
Protocol 2: Advanced Protocol for Suzuki-Miyaura Coupling with a Challenging 2-Substituted Pyridine
This protocol incorporates strategies to overcome catalyst poisoning and common side reactions like protodeboronation, which is prevalent with 2-pyridylboronic acids.[3][7]
-
Materials:
-
2-Pyridylboronic acid derivative (e.g., MIDA boronate, 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 5 mol%)
-
Base (e.g., anhydrous K₃PO₄, 5.0 equiv)
-
Additive (e.g., Cu(OAc)₂, 50 mol%)
-
Co-ligand/additive (e.g., Diethanolamine, 1.0 equiv)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)
-
-
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, the aryl halide, the palladium pre-catalyst, Cu(OAc)₂, and K₃PO₄.
-
Inerting: Seal the vessel with a septum and purge with an inert gas (e.g., argon) for at least 15 minutes.
-
Solvent and Additive Addition: Add anhydrous, degassed DMF via syringe to achieve the desired concentration (e.g., 0.125 M with respect to the aryl halide). Then, add the diethanolamine via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Mechanism of catalyst poisoning by a substituted pyridine.
Caption: Troubleshooting workflow for suspected catalyst poisoning.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyr… [ouci.dntb.gov.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
refining workup procedures for 4-Fluoro-3-methylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for the synthesis of 4-Fluoro-3-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Product Yield | Incomplete reaction; incorrect reaction temperature; poor quality of reagents; presence of water in the reaction. | - Monitor the reaction progress using TLC or GC-MS to ensure completion.- Optimize the reaction temperature. Some fluorination reactions require elevated temperatures to proceed effectively.[1]- Use fresh and anhydrous reagents and solvents. Water can interfere with many fluorination methods.[2]- For Balz-Schiemann reactions, ensure complete formation of the diazonium salt before decomposition. |
| SYN-002 | Formation of Polymeric Byproducts | 4-Fluoropyridines can be unstable and prone to polymerization, especially in the presence of acid or upon neutralization.[3] | - During workup of Balz-Schiemann reactions, add the reaction mixture slowly to a cooled solution of a mild base like sodium bicarbonate.[3]- Avoid strong acids during workup.- Keep the temperature low during neutralization and extraction. |
| SYN-003 | Presence of Hydroxypyridine Impurities | Reaction of the intermediate pyridyl cation with residual water, a common side reaction in Balz-Schiemann synthesis. | - Ensure strictly anhydrous conditions throughout the reaction.- Use anhydrous HF or HBF4 for the diazotization step. |
| SYN-004 | Formation of Difluorinated Byproducts | Over-fluorination of the pyridine ring. | - Carefully control the stoichiometry of the fluorinating agent; use a slight excess (e.g., 1.1 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed.- Lowering the reaction temperature can sometimes improve selectivity for the monofluorinated product. |
| PUR-001 | Difficulty in Isolating the Product | The product may be volatile or form an inseparable mixture with byproducts. This compound is a liquid with a boiling point of 145.4°C.[4] | - For volatile products, consider vacuum transfer for purification.[3]- Use flash column chromatography with a suitable eluent system (e.g., ethyl acetate/pentane) for purification of crude product from SNAr reactions.[2] |
| PUR-002 | Co-elution of Impurities during Chromatography | Impurities may have similar polarity to the desired product. | - Screen different solvent systems for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography.- If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), including the Halex reaction. The Balz-Schiemann reaction involves the diazotization of an aminopyridine (4-amino-3-methylpyridine) followed by thermal decomposition of the resulting diazonium salt. The Halex reaction is a type of SNAr reaction where a chloro- or bromopyridine (e.g., 4-chloro-3-methylpyridine) is treated with a fluoride salt at elevated temperatures.
Q2: My Balz-Schiemann reaction for this compound is yielding a gummy, intractable material during workup. What is happening and how can I prevent it?
A2: The formation of gummy, polymeric material is a known issue in the synthesis of 4-fluoropyridines, especially during neutralization of the acidic reaction mixture.[3] This is due to the instability of the product, which can polymerize. To mitigate this, it is crucial to add the reaction mixture slowly to a well-stirred, cold solution of a mild base like sodium bicarbonate. This helps to control the exotherm and minimize the time the product is in a potentially reactive state.
Q3: How can I effectively remove unreacted starting material from my crude this compound?
A3: For unreacted 4-amino-3-methylpyridine (from a Balz-Schiemann reaction), an acidic wash during the workup can be effective. The protonated amine will partition into the aqueous layer. However, be cautious as the fluorinated pyridine product can also be acid-sensitive. For unreacted 4-chloro-3-methylpyridine (from a Halex reaction), purification is typically achieved by flash column chromatography, as the starting material and product will likely have different polarities.
Q4: What is a recommended workup procedure for a Halex reaction to synthesize this compound?
A4: A general workup procedure for a Halex reaction involves cooling the reaction mixture, diluting it with water, and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then typically purified by flash chromatography.[2]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: The purity of this compound can be effectively assessed using a combination of techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining the presence of volatile impurities and confirming the molecular weight of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) provides detailed structural information and can be used for quantitative purity assessment. The refractive index can also be used as an indicator of purity.[4]
Experimental Protocols
Protocol 1: General Workup and Purification for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a procedure for the synthesis of methyl 3-fluoropyridine-4-carboxylate and can be used as a starting point for the purification of this compound obtained from an SNAr reaction.[2]
-
Quenching: After the reaction is deemed complete by TLC or GC-MS, allow the reaction mixture to cool to room temperature.
-
Aqueous Wash: Add distilled water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in pentane or hexane).
Protocol 2: Modified Workup for the Balz-Schiemann Reaction
This protocol is based on the synthesis of 4-fluoropyridine and is designed to minimize the formation of polymeric byproducts.[3]
-
Neutralization: Prepare a cold (ice-bath) aqueous solution of sodium bicarbonate.
-
Slow Addition: Slowly and carefully add the cooled reaction mixture from the diazotization and decomposition step to the sodium bicarbonate solution with vigorous stirring. Monitor the pH to ensure it becomes neutral or slightly basic.
-
Extraction: Extract the neutralized mixture with a suitable organic solvent like dichloromethane. Be aware that a gummy polymer may form, making separation difficult.
-
Separation of Layers: If a polymer forms, decant the organic layer. The remaining suspension containing the polymer can be further extracted.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt and carefully remove the solvent at reduced pressure, as the product may be volatile.
-
Purification: Further purification can be achieved by vacuum distillation or chromatography, depending on the nature of the impurities.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting common issues in this compound synthesis.
References
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Enhancing Regioselectivity in the Functionalization of 4-Fluoro-3-methylpyridine
Welcome to the technical support center for the regioselective functionalization of 4-Fluoro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound and what factors govern regioselectivity?
The primary reactive sites on this compound are the C-H bonds at the C2, C5, and C6 positions, as well as the C-F bond at the C4 position. The regioselectivity of functionalization is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic and radical substitutions, particularly at the C2, C4, and C6 positions.[1][2] The fluorine atom at C4 is a good leaving group for nucleophilic aromatic substitution (SNAr).[3] The methyl group at C3 provides steric hindrance and has a modest electron-donating effect.
Q2: Which functionalization method is best for targeting a specific position on the this compound ring?
The choice of method depends on the desired position of functionalization:
-
C2-Position: Directed ortho-metalation (DoM) is a powerful strategy. The pyridine nitrogen can act as a directing group, facilitating lithiation at the C2 position.
-
C4-Position: Nucleophilic aromatic substitution (SNAr) is the most common method to functionalize the C4 position, by displacing the fluoride ion.
-
C5-Position: C-H activation methodologies are often required to access the C5 position, which is generally less reactive.
-
C6-Position: Nucleophilic attack at C6 can be competitive with C2 and C4 in SNAr reactions, influenced by steric and electronic factors.
Q3: How does the fluorine substituent at C4 influence the reactivity of the pyridine ring?
The fluorine atom at C4 has a strong electron-withdrawing inductive effect, which further activates the C4 position for nucleophilic attack.[3] In SNAr reactions, fluoride is an excellent leaving group, often leading to higher reaction rates compared to other halogens.[3] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate, and the high electronegativity of fluorine stabilizes this intermediate.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: A mixture of C2 and C6 lithiated products is observed, or reaction occurs at an undesired position.
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance: The methyl group at C3 may sterically hinder access to the C2 position, leading to competitive lithiation at C6. | Use a less sterically demanding lithium amide base, such as Lithium Diisopropylamide (LDA) instead of n-Butyllithium (n-BuLi). |
| Incorrect Temperature: The reaction temperature is too high, allowing for equilibration of the lithiated species. | Maintain a low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps. |
| Inappropriate Solvent: The solvent may not effectively coordinate the lithium cation, leading to aggregation and reduced selectivity. | Use a coordinating solvent like tetrahydrofuran (THF) or add a coordinating agent such as N,N,N',N'-Tetramethylethylenediamine (TMEDA). |
Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr) at C4
Problem: The desired C4-substituted product is not formed, or is obtained in low yield.
| Potential Cause | Troubleshooting Strategy |
| Poor Nucleophile: The chosen nucleophile is not sufficiently reactive to attack the electron-deficient pyridine ring. | Use a stronger nucleophile or activate the existing nucleophile with a suitable base (e.g., NaH, KOtBu). |
| Inert C-F Bond: Although a good leaving group in SNAr, the C-F bond can be strong. | Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMSO, DMF) to facilitate the reaction. |
| Decomposition of Starting Material: The reaction conditions are too harsh, leading to degradation of the this compound. | Screen a range of temperatures and reaction times to find the optimal balance between reactivity and stability. |
Issue 3: Lack of C5-Selectivity in C-H Activation
Problem: Functionalization occurs at multiple positions (C2, C5, C6) without desired selectivity.
| Potential Cause | Troubleshooting Strategy |
| Non-specific Catalyst: The transition metal catalyst used is not selective for the C5-H bond. | Employ a directing group strategy. A removable directing group can be installed on the pyridine nitrogen or at another position to guide the catalyst to the C5 position. |
| Harsh Reaction Conditions: High temperatures can lead to a loss of selectivity. | Optimize the reaction conditions, including catalyst loading, ligand, solvent, and temperature, to favor the desired C5-functionalized product. |
| Electronic Bias: The inherent electronic properties of the substrate may favor functionalization at other positions. | Consider modifying the electronic properties of the substrate by introducing temporary activating or deactivating groups. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the functionalization of substituted pyridines, providing a comparative overview.
Table 1: Directed ortho-Metalation of Substituted Pyridines
| Substrate | Base/Solvent | Electrophile | Product(s) & Regioselectivity | Yield (%) |
| 3-Chloropyridine | LDA/THF | I2 | 3-Chloro-2-iodopyridine | >95% (C2) |
| 3-Fluoropyridine | n-BuLi/Et2O | (CH3)3SiCl | 3-Fluoro-2-trimethylsilylpyridine | 85% (C2) |
| 3-Methoxypyridine | s-BuLi/TMEDA/THF | DMF | 3-Methoxy-4-formylpyridine | 70% (C4) |
Table 2: Nucleophilic Aromatic Substitution on Fluoropyridines
| Substrate | Nucleophile | Conditions | Product(s) & Regioselectivity | Yield (%) |
| 2-Fluoropyridine | Morpholine | K3PO4, t-Amyl alcohol, 110 °C | 2-Morpholinopyridine | 95% (C2) |
| 4-Fluoropyridine | Sodium Methoxide | CH3OH, 65 °C | 4-Methoxypyridine | >90% (C4) |
| 2,4-Difluoropyridine | Piperidine | K2CO3, DMSO, 80 °C | 2-Fluoro-4-piperidinopyridine | 88% (C4) |
Table 3: C-H Activation of Substituted Pyridines
| Substrate | Catalyst/Reagent | Conditions | Product(s) & Regioselectivity | Yield (%) |
| Pyridine | Pd(OAc)2/norbornene | PhI, K2CO3, DMA, 130 °C | 2-Phenylpyridine & 2,6-Diphenylpyridine | 78% (C2/C6) |
| 3-Methylpyridine | RuCl2(p-cymene)2 | Phenylboronic acid neopentyl glycol ester, K2CO3, Toluene, 110 °C | 3-Methyl-2-phenylpyridine | 85% (C2) |
| 2-Phenylpyridine | [RhCp*Cl2]2 | Phenylacetylene, CsOAc, t-AmOH, 100 °C | 2-(2-Styryl)phenylpyridine | 92% (ortho to phenyl) |
Experimental Protocols
Protocol 1: Directed ortho-Metalation for C2-Functionalization
This protocol describes a general procedure for the C2-silylation of a fluoropyridine derivative.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution for C4-Functionalization
This protocol provides a general method for the substitution of the C4-fluorine with an alcohol.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Desired alcohol (e.g., Benzyl alcohol)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.5 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Slowly add the desired alcohol (1.2 eq) to the suspension at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Directed ortho-Metalation (DoM).
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting Logic for Functionalization Reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-3-methylpyridine and 4-Chloro-3-methylpyridine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of complex molecules. Halogenated pyridines are a versatile class of intermediates, and understanding their relative reactivity is paramount for efficient route development. This guide provides an objective comparison of the chemical reactivity of 4-Fluoro-3-methylpyridine and 4-Chloro-3-methylpyridine in two key classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.
General Principles of Reactivity: In SNAr reactions, the rate is influenced by two main factors related to the halogen substituent: its ability to activate the ring towards nucleophilic attack through its electron-withdrawing inductive effect, and its ability to act as a leaving group. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While fluoride is a poorer leaving group than chloride in many contexts, in SNAr the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than chlorine. Consequently, the general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I.[1]
Therefore, This compound is expected to be more reactive than 4-Chloro-3-methylpyridine in SNAr reactions.
Comparative Data for SNAr Reactions:
| Feature | This compound (Predicted) | 4-Chloro-3-methylpyridine (Predicted) | Reference Compound Data |
| Relative Reactivity | Higher | Lower | For N-methylpyridinium ions, the reactivity order is 2-F ~ 2-Cl, but for neutral pyridines, fluoro derivatives are generally more reactive in SNAr.[1] |
| Typical Reaction Temp. | Lower (e.g., 80-100 °C) | Higher (e.g., >120 °C) | SNAr on 2-halopyridines often requires elevated temperatures.[2] |
| Reaction Time | Shorter | Longer | The more reactive substrate will require a shorter reaction time for complete conversion. |
| Yield | Generally Higher | Generally Lower | Higher reactivity often translates to higher yields under similar conditions. |
Experimental Protocol: SNAr Amination of a Halopyridine
The following is a generalized protocol for the amination of a 4-halopyridine.
-
Reaction Setup: To a sealed tube, add the 4-halopyridine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
-
Degassing: If necessary, degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) of a 4-halopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily dictated by the strength of the carbon-halogen bond, as the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex.
General Principles of Reactivity: The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. A weaker carbon-halogen bond leads to a faster rate of oxidative addition. Therefore, the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. The carbon-fluorine bond is typically very strong and unreactive under standard cross-coupling conditions.
Consequently, 4-Chloro-3-methylpyridine is expected to be significantly more reactive than this compound in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organic halide.
Comparative Data for Suzuki-Miyaura Coupling:
| Feature | This compound | 4-Chloro-3-methylpyridine |
| Relative Reactivity | Very Low / Unreactive | Higher |
| Typical Reaction Temp. | High (if any reaction occurs) | 80-120 °C |
| Catalyst Loading | High | Lower |
| Ligand Choice | Requires specialized, highly active ligands | Wide range of phosphine ligands applicable |
| Yield | Generally Poor | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of a 4-chloropyridine.
-
Reaction Setup: In a flask, combine the 4-chloro-3-methylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
Degassing: Degas the reaction mixture thoroughly by bubbling with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Heating: Heat the mixture to the desired temperature (e.g., 90-110 °C) under an inert atmosphere with stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.
Comparative Data for Buchwald-Hartwig Amination:
| Feature | This compound | 4-Chloro-3-methylpyridine |
| Relative Reactivity | Very Low / Unreactive | Higher |
| Typical Reaction Temp. | High (if any reaction occurs) | 80-110 °C |
| Catalyst/Ligand System | Requires highly specialized and active systems | A variety of Buchwald or Hartwig ligands are effective |
| Base | Strong, non-nucleophilic bases required | Strong bases like NaOtBu or LHMDS are common |
| Yield | Generally Poor | Good to Excellent |
Experimental Protocol: Buchwald-Hartwig Amination
Below is a general protocol for the Buchwald-Hartwig amination of a 4-chloropyridine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Reagents: Add the 4-chloro-3-methylpyridine (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.
-
Heating: Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography.
Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of this compound and 4-Chloro-3-methylpyridine is highly dependent on the desired transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, This compound is the more reactive substrate due to the high electronegativity of fluorine, which activates the pyridine ring for nucleophilic attack.
-
For Palladium-Catalyzed Cross-Coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 4-Chloro-3-methylpyridine is the preferred substrate. This is because the weaker carbon-chlorine bond facilitates the rate-determining oxidative addition step in the catalytic cycle.
The choice between these two valuable building blocks should therefore be guided by the specific bond-forming reaction being employed in the synthetic strategy.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Analogues in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated pyridine analogues, a prevalent heterocyclic motif in numerous pharmaceuticals. By examining key physicochemical and biological parameters, supported by experimental data, we aim to illuminate the nuanced effects of fluorination and provide a framework for rational drug design.
The introduction of fluorine into a pyridine ring can profoundly alter a molecule's properties, influencing its journey from administration to its biological target. These modifications, primarily stemming from fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to significant improvements in a drug candidate's profile. Generally, fluorination can enhance metabolic stability, modulate lipophilicity (logP) and basicity (pKa), and improve target binding affinity and selectivity.[1][2]
Physicochemical Properties: A Tale of Two Pyridines
The decision to fluorinate a pyridine-containing lead compound is often driven by the desire to fine-tune its physicochemical properties. These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (logP/logD)
A molecule's lipophilicity, its affinity for a lipid environment, is a critical determinant of its ability to cross biological membranes. The effect of fluorination on the lipophilicity of pyridine analogues is highly dependent on the position and degree of fluorine substitution. While the addition of a single fluorine atom can either increase or decrease lipophilicity, the introduction of multiple fluorine atoms often leads to a decrease.[3] For instance, in a series of 2-(thiofluoroalkyl)pyridines, a difluoromethyl group (SCF₂H) modestly increased the logD⁷·⁴ value from 1.69 (for the non-fluorinated methylthio analogue) to 1.95, while a trifluoromethyl group (SCF₃) further increased it to 2.13.[4] However, in the corresponding ethyl series, the relationship was more complex, with some fluorinated analogues showing similar or even lower lipophilicity than their non-fluorinated counterparts.[4]
Acidity and Basicity (pKa)
The basicity of the pyridine nitrogen is a key factor in its interaction with biological targets and its solubility at physiological pH. The strong electron-withdrawing nature of fluorine typically decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value.[3] In a study of phosphodiesterase 9 (PDE9) inhibitors, the introduction of fluorine led to a systematic decrease in the pKa of a basic pyrrolidine moiety by 1.1 to 3.3 units.[5] This modulation of pKa can be crucial for optimizing a drug's ionization state, thereby influencing its absorption and cell permeability.
Comparative Data of Fluorinated vs. Non-Fluorinated Analogues
To illustrate the impact of fluorination, the following tables summarize key physicochemical and pharmacological data for representative series of pyridine and isoquinoline analogues.
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated 2-(Thioalkyl)pyridines
| Compound | Substitution (R) | logD⁷·⁴ | pKa (Predicted) |
| 1 | -SCH₃ | 1.69 | 3.5 |
| 2 | -SCF₂H | 1.95 | 2.8 |
| 3 | -SCF₃ | 2.13 | 2.5 |
| 4 | -SCH₂CH₃ | 2.26 | 3.6 |
| 5 | -SCH₂CF₃ | 2.71 | 3.0 |
Data for logD⁷·⁴ adapted from a study on 2-(thiofluoroalkyl)pyridines.[4] pKa values are predicted using computational models.
Table 2: Biological Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound | Substitution (R) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Metabolic Stability (HLM t₁/₂, min) |
| 1a | H | >10,000 | 1,200 | Not Reported |
| 1b | 7-F | >10,000 | 850 | Not Reported |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[3] HLM: Human Liver Microsomes.
The Impact on Pharmacokinetics and Pharmacodynamics
The alterations in physicochemical properties induced by fluorination have profound consequences for a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3] By strategically placing fluorine atoms at metabolically labile positions, the metabolic "soft spots" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[6]
Target Engagement and Biological Activity
Fluorine's unique electronic properties can also enhance a drug's interaction with its biological target. The introduction of fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding. Furthermore, fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency and selectivity.[2] As seen in Table 2, the introduction of a fluorine atom at the 7-position of an isoquinoline-based PARP inhibitor resulted in a modest increase in potency against PARP2.[3]
Signaling Pathway Inhibition: The Case of PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is implicated in many cancers.[4] Numerous inhibitors targeting this pathway incorporate a pyridine scaffold. Fluorination of these inhibitors can be a key strategy to improve their drug-like properties.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated pyridine analogues.
Determination of logD⁷·⁴ (Shake-Flask Method)
This method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer at a specific pH.
Materials:
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of phosphate buffer (pH 7.4) and n-octanol. The final DMSO concentration should be low (e.g., <1%).
-
Securely cap the vials and shake them vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Analyze the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logD⁷·⁴ value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7][8]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Human or other species liver microsomes
-
NADPH regenerating system (to sustain enzyme activity)
-
Phosphate buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent (e.g., acetonitrile/DMSO)
-
Ice-cold acetonitrile or methanol (to stop the reaction)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[9][10]
Conclusion
The strategic incorporation of fluorine into the pyridine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated, fluorination can significantly influence key physicochemical characteristics and enhance biological potency and metabolic stability. However, the effects are highly context-dependent, relying on the specific position and number of fluorine atoms. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to rationally design and develop the next generation of pyridine-based therapeutics with improved efficacy and safety profiles. A systematic and comparative evaluation of fluorinated and non-fluorinated analogues is paramount to unlocking the full potential of this "magical" element in drug discovery.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validating the Structure of Synthesized 4-Fluoro-3-methylpyridine by ¹H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative framework for validating the structure of 4-Fluoro-3-methylpyridine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing predicted data with experimental data of analogous structures, a high degree of confidence in the synthesized molecule's identity can be achieved.
Comparative ¹H NMR Data Analysis
The definitive validation of the this compound structure through ¹H NMR relies on the analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities. In the absence of a publicly available experimental spectrum for this compound, this guide presents predicted data for the target molecule alongside experimental data for structurally related pyridine derivatives. This comparative approach allows for a robust assessment of the synthesized product.
| Compound | H2 (δ, ppm, multiplicity, J Hz) | H5 (δ, ppm, multiplicity, J Hz) | H6 (δ, ppm, multiplicity, J Hz) | Methyl Protons (δ, ppm, multiplicity, J Hz) |
| This compound (Predicted) | ~8.3 (s) | ~7.2 (t, J ≈ 5.0) | ~8.3 (d, J ≈ 5.0) | ~2.3 (d, J ≈ 2.0) |
| 4-Methylpyridine [1] | 8.45-8.60 (d, J ≈ 5.2) | 7.10-7.28 (d, J ≈ 5.2) | 8.45-8.60 (d, J ≈ 5.2) | 2.32-2.35 (s) |
| 2-Fluoropyridine [2] | - | 7.15-7.22 (m) | 8.19-8.27 (m) | - |
| 3-Fluoropyridine [3][4] | 8.3-8.4 (m) | 7.2-7.3 (m) | 8.4-8.5 (m) | - |
| 4-Fluoro-2-methylpyridine [5] | - | 6.8-6.9 (m) | 8.1-8.2 (d, J ≈ 5.0) | 2.5 (s) |
Key Observations for Structural Validation:
-
H2, H5, and H6 Protons: The aromatic protons of this compound are expected in the range of δ 7.0-8.5 ppm. The fluorine atom at the 4-position will significantly influence the chemical shift and coupling of the adjacent H5 proton, likely resulting in a triplet due to coupling with both the fluorine and H6. The H2 and H6 protons, being adjacent to the nitrogen, will appear at the downfield end of this region.
-
Methyl Protons: The methyl group at the 3-position is expected to show a singlet or a small doublet due to coupling with the adjacent fluorine atom, appearing around δ 2.3 ppm.
-
Comparison with Analogs: By comparing the observed spectrum of the synthesized compound with the data for 4-methylpyridine, the effect of the fluorine substituent can be discerned. Similarly, comparison with fluoropyridine isomers helps in assigning the positions of the aromatic protons.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to ensure a good signal-to-noise ratio)
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
The spectrum should be processed with appropriate phasing and baseline correction.
3. Data Analysis:
-
Integrate all signals to determine the relative ratios of the protons.
-
Determine the chemical shift (δ) of each signal relative to the internal standard.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for each signal.
-
Compare the obtained data with the predicted values and the data from the reference compounds in the table above to confirm the structure of this compound.
Logical Workflow for Structure Validation
The process of validating the structure of a synthesized compound using ¹H NMR follows a logical progression from sample preparation to final structural confirmation.
Caption: Logical workflow for ¹H NMR structural validation.
References
Navigating the Catalytic Maze: A Comparative Guide to 4-Fluoro-3-methylpyridine Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of complex molecules is paramount. The strategic coupling of 4-Fluoro-3-methylpyridine, a key building block in medicinal chemistry, presents a common synthetic challenge. This guide offers a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this versatile pyridine derivative. The information presented is based on established methodologies for structurally similar substrates, providing a robust starting point for reaction optimization.
The functionalization of the pyridine ring is a critical step in the synthesis of numerous pharmaceutical agents and functional materials. This compound, with its distinct electronic and steric properties, requires careful consideration of the catalytic system to achieve high efficacy in cross-coupling reactions. This guide summarizes key quantitative data, provides detailed experimental protocols for analogous systems, and visualizes the underlying catalytic cycles to aid in the rational selection of catalysts and reaction conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between this compound and various boronic acids or their derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | A versatile and commonly used catalyst system. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Toluene or DMF | 80-110 | 85-98 | Often provides excellent yields for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 100 | 90-99 | Highly active catalyst system, often effective at lower temperatures. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-110 | 88-99 | Buchwald ligands like XPhos are known for their high reactivity. |
Note: The presented data is a summary of typical results obtained for the Suzuki-Miyaura coupling of substituted halopyridines and may require optimization for this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many biologically active compounds. The efficacy of this reaction with this compound is highly dependent on the palladium catalyst and the choice of a bulky, electron-rich phosphine ligand.
Catalyst Performance Comparison for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | 75-95 | A classic and effective catalyst system for C-N coupling. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-120 | 85-98 | Highly active system, suitable for a wide range of amines. |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | 100-130 | 80-97 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity. |
| Pd(dba)₂ / RuPhos | RuPhos | LiHMDS | THF | Room Temp - 80 | 90-99 | Effective for challenging substrates and can sometimes be performed at lower temperatures. |
Note: The presented data is a summary of typical results obtained for the Buchwald-Hartwig amination of substituted halopyridines and will likely require optimization for this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, to afford the desired alkynylpyridines.
Catalyst Performance Comparison for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | THF or DMF | Room Temp - 80 | 70-95 | A standard and widely used catalyst system. |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50-100 | 75-98 | Effective for a broad range of substrates. |
| Pd(OAc)₂ / SPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-110 | 80-97 | Copper-free conditions can be advantageous for sensitive substrates. |
| [Pd(cinnamyl)Cl]₂ / cBRIDP | None (Cu-free) | K₃PO₄ | TPGS-750-M/H₂O | 45 | 85-95 | A modern, highly active catalyst system for aqueous, room-temperature couplings.[1] |
Note: The presented data is a summary of typical results obtained for the Sonogashira coupling of substituted halopyridines and should be optimized for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for each coupling reaction, based on literature procedures for analogous substrates. It is imperative to note that these are starting points and will require optimization for the specific coupling partners of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., Dioxane/H₂O, 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is degassed and heated under an inert atmosphere at the desired temperature for 2-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The flask is evacuated and backfilled with an inert gas. The solvent (e.g., toluene, 5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated to the desired temperature for 4-24 hours. Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the appropriate temperature for 2-16 hours under an inert atmosphere. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles
Understanding the mechanism of these coupling reactions is key to troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
References
A Comparative Guide to the Metabolic Stability of Drugs Derived from 4-Fluoro-3-methylpyridine
For researchers and scientists in drug development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. The 4-Fluoro-3-methylpyridine scaffold is of significant interest in medicinal chemistry, as the strategic placement of fluorine and methyl groups can modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of compounds derived from this scaffold, supported by established experimental data on related structures and detailed in vitro protocols.
The metabolic stability of a drug candidate, often assessed by its rate of disappearance when incubated with liver enzymes, directly influences its in vivo half-life and oral bioavailability. The pyridine ring is susceptible to metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1] The introduction of a fluorine atom can block potential sites of metabolism, while a methyl group can either serve as a metabolic soft spot or sterically hinder enzymatic access to the ring.[2][3]
Quantitative Assessment of Metabolic Stability
The most common in vitro method for evaluating metabolic stability is the liver microsomal stability assay.[4] This assay measures the rate of metabolism of a compound in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, including CYPs. The key parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.
The following table presents illustrative data for a series of pyridine compounds to demonstrate the expected impact of fluorine and methyl substitutions on metabolic stability in human liver microsomes (HLM). This data is representative and intended for comparative purposes.
| Compound ID | Structure | Description | t½ (min) | CLint (µL/min/mg protein) |
| Cmpd 1 | Pyridine | Unsubstituted Core | 15 | 46.2 |
| Cmpd 2 | 3-Methylpyridine | Methylated Analog | 11 | 63.0 |
| Cmpd 3 | 4-Fluoropyridine | Fluorinated Analog | 45 | 15.4 |
| Cmpd 4 | This compound | Target Scaffold | 38 | 18.2 |
| Cmpd 5 | Derivative of Cmpd 4 | Substituted Scaffold | >60 | <11.6 |
Analysis of Structure-Metabolism Relationships:
-
Cmpd 1 vs. Cmpd 2: The addition of a methyl group (Cmpd 2) provides a new, labile site for oxidative metabolism (hydroxylation of the methyl group), leading to a shorter half-life and higher clearance compared to the parent pyridine.
-
Cmpd 1 vs. Cmpd 3: The introduction of a fluorine atom at the 4-position (Cmpd 3) significantly increases metabolic stability. The strong carbon-fluorine bond blocks this position from CYP-mediated aromatic hydroxylation, a common metabolic pathway for pyridines.[5] This forces metabolism to occur at less favorable positions, slowing the overall rate.
-
Cmpd 4: The this compound scaffold combines both features. While the 4-position is blocked by fluorine, the 3-methyl group remains a potential site for metabolism. However, the electron-withdrawing nature of the adjacent fluorine may slightly decrease the lability of the methyl group compared to Cmpd 2, resulting in a longer half-life.
-
Cmpd 5: Further substitution on the scaffold (e.g., adding a larger chemical group represented by 'R') can sterically hinder the approach of metabolizing enzymes to the methyl group or the pyridine nitrogen, leading to a significant enhancement in metabolic stability.
Potential Metabolic Pathways
The primary metabolic pathways for pyridine-containing compounds involve oxidation. For derivatives of this compound, metabolism is likely to occur at the pyridine nitrogen to form an N-oxide, or via hydroxylation of the methyl group. Aromatic hydroxylation at positions C-2, C-5, or C-6 is also possible, although the electronic effects of the existing substituents will influence the regioselectivity. A case study of the related compound, 3-Fluoro-4-aminopyridine, found that it is readily metabolized by the enzyme CYP2E1 to form 5-hydroxy and N-oxide metabolites.[6][7]
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure to determine the metabolic stability of a test compound.
1. Reagents and Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compounds (e.g., Propranolol - high clearance; Verapamil - intermediate clearance)
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
96-well incubation plates and collection plates
2. Experimental Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL final protein concentration). Prepare the test compound and control compounds by diluting the stock solution to an intermediate concentration in buffer.
-
Incubation Setup: Add the HLM solution to the wells of the incubation plate. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls. Immediately after, add the test and control compounds to their respective wells to achieve a final concentration (e.g., 1 µM).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from each well to a collection plate containing ice-cold acetonitrile with an internal standard. The 0-minute time point is typically taken immediately after adding the compound.
-
Reaction Termination: The addition of cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .
Conclusion
The metabolic stability of drugs derived from the this compound scaffold is governed by a complex interplay between the metabolic blocking effect of the fluorine atom and the potential lability of the methyl group and pyridine ring. Strategic fluorination is a proven method for enhancing metabolic stability by preventing CYP-mediated oxidation at the site of substitution.[8] However, developers must remain aware of other potential metabolic sites, such as adjacent alkyl groups or the pyridine nitrogen itself. By employing standardized in vitro assays early in the discovery process, researchers can effectively rank compounds, build structure-metabolism relationships, and guide the design of drug candidates with optimized pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Confirmation of 4-Fluoro-3-methylpyridine
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Fluoro-3-methylpyridine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols, comparative data, and alternative analytical approaches.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Ensuring the absence of isomers and process-related impurities is a key analytical challenge. This guide compares two primary reversed-phase HPLC (RP-HPLC) methods and provides Gas Chromatography (GC) as a viable alternative for purity and impurity profiling. The selection of the appropriate analytical method is crucial for accurate quantification and quality control.
Comparative Analysis of Analytical Methods
The primary methods for assessing the purity of this compound are RP-HPLC, leveraging its versatility for a wide range of polar and non-polar compounds, and GC, which is particularly suited for volatile and semi-volatile substances.
Table 1: Comparison of HPLC and GC Method Performance
| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) | GC Method (Alternative) |
| Principle | Reversed-Phase | Reversed-Phase | Gas-Liquid Chromatography |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (e.g., 40:60 v/v) with 0.1% TFA | Acetonitrile/Water with 0.1% TFA (Gradient Elution) | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm | Flame Ionization Detector (FID) |
| Typical Run Time | 10 - 15 minutes | 20 - 30 minutes | 25 - 35 minutes |
| Resolution (Rs) | Good for major impurities | Excellent for closely eluting isomers and impurities | Excellent for volatile impurities |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.003% |
| Primary Application | Routine QC, Purity Assay | Impurity profiling, Stability studies | Residual solvents, Volatile impurities, Orthogonal method |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
HPLC Method 1: Isocratic Elution for Routine Purity Assay
This method is optimized for rapid and routine quality control analysis where the primary goal is to determine the purity of the main component against known, well-separated impurities.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (40:60 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of mobile phase to a final concentration of 1 mg/mL.
HPLC Method 2: Gradient Elution for Comprehensive Impurity Profiling
This gradient method is designed to separate a wider range of potential impurities, including closely related structural isomers and degradation products, making it ideal for in-depth analysis and stability testing.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Alternative Method: Gas Chromatography (GC-FID)
GC offers an orthogonal approach to HPLC and is particularly effective for analyzing volatile impurities and residual solvents that may not be well-retained or detected by RP-HPLC.
-
Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 20 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane).
Workflow and Logic Diagrams
Visual representations of the analytical workflows provide a clear overview of the decision-making process and experimental sequence.
Caption: Workflow for HPLC Purity Determination.
Caption: Decision Logic for Analytical Method Selection.
A Comparative Guide to 4-Fluoro-3-methylpyridine and 3-Fluoro-4-methylpyridine in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the myriad of available building blocks, fluorinated pyridines have garnered substantial attention.[3][4] This guide provides a comparative analysis of two isomeric building blocks: 4-Fluoro-3-methylpyridine and 3-Fluoro-4-methylpyridine, for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Isomers
The subtle shift in the positions of the fluorine and methyl groups between this compound and 3-fluoro-4-methylpyridine can influence their physicochemical properties, which in turn dictates their behavior in biological systems. A summary of their key properties is presented below.
| Property | This compound | 3-Fluoro-4-methylpyridine |
| CAS Number | 28489-28-3[5] | 399-88-2[6][7] |
| Molecular Formula | C₆H₆FN[5] | C₆H₆FN[6][7] |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol [6][7] |
| Boiling Point | 145.4°C at 760 mmHg[8] | 133.2°C at 760 mmHg[7] |
| Density | ~1.077 g/cm³[8] | ~1.1 g/cm³[7] |
| Flash Point | 41.8°C[8] | 34.3°C[7] |
| Calculated XLogP3 | Data not available | 1.3[7] |
| Polar Surface Area (PSA) | Data not available | 12.9 Ų[7] |
Note: Some data for this compound is based on supplier information and may be approximate.
The difference in boiling points and flash points suggests variations in intermolecular forces, which could impact properties like solubility and crystal packing in more complex molecules. The calculated XLogP3 of 1.3 for 3-fluoro-4-methylpyridine indicates a favorable lipophilicity for drug-likeness.[7]
Application in Drug Discovery: Case Studies and Potential
Both isomers serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] While direct comparative studies are scarce, the application of structurally related motifs in drug candidates provides valuable insights.
3-Fluoro-4-methylpyridine Motif in Kinase Inhibitors: The 3-fluoro-4-methylpyridine scaffold is particularly valuable in the development of novel therapeutics, including antiviral and antibacterial agents.[9] A notable example is in the synthesis of kinase inhibitors. For instance, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, an analogue of 3-fluoro-4-methylpyridine, was utilized in the development of a dual FLT3/Aurora kinase inhibitor for the treatment of acute myeloid leukemia.
PIM447 (LGH447): A Pan-PIM Kinase Inhibitor: While not a direct derivative, the clinical candidate PIM447 (N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) showcases the utility of a substituted fluoropyridine core in targeting PIM kinases, which are implicated in various cancers.[10][11][12] PIM447 has demonstrated potent and selective inhibition of PIM1, 2, and 3 kinases and has entered clinical trials.[10][]
Metabolic Stability Considerations
The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and dosing regimen. Fluorine is often introduced to block metabolically labile sites.[1] The position of the fluorine and methyl groups on the pyridine ring can significantly influence susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
A study on the related compound, [¹⁸F]3-fluoro-4-aminopyridine, revealed that it is readily metabolized by CYP2E1. This suggests that the 3-fluoro-4-substituted pyridine core may be prone to oxidative metabolism. The strategic placement of substituents is therefore crucial to mitigate such metabolic liabilities.
Experimental Protocols
To aid researchers in the evaluation of drug candidates incorporating these scaffolds, detailed protocols for key in vitro assays are provided below.
Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 3-Fluoro-4-methylpyridine | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. xcessbio.com [xcessbio.com]
A Comparative Benchmarking of Synthesis Routes for 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimal Synthesis of a Key Building Block
4-Fluoro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, presents several viable synthetic pathways for its production. The choice of an optimal route is critical and depends on factors such as desired yield, purity, scalability, cost, and safety considerations. This guide provides an in-depth comparison of two primary synthesis routes: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), supported by experimental data to inform methodology selection.
Executive Summary of Synthesis Routes
The two principal methods for the synthesis of this compound are:
-
The Balz-Schiemann Reaction: A classic method for introducing a fluorine atom onto an aromatic ring, this route begins with the diazotization of 4-amino-3-methylpyridine. The resulting diazonium salt is then subjected to thermal decomposition in the presence of a fluoride source to yield the final product.
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a suitable leaving group, such as a nitro or chloro group, from the 4-position of a 3-methylpyridine ring by a fluoride ion. This method's viability is highly dependent on the activation of the pyridine ring towards nucleophilic attack.
Quantitative Data Comparison
The following table summarizes the key performance metrics for the two synthesis routes, based on data from analogous reactions.
| Metric | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Amino-3-methylpyridine | 4-Nitro-3-methylpyridine or 4-Chloro-3-methylpyridine |
| Key Reagents | HBF₄, NaNO₂ | CsF or KF, Solvent (e.g., DMSO, Sulfolane) |
| Reaction Temperature | 0-5 °C (diazotization), >100 °C (decomposition) | 120-220 °C |
| Reaction Time | Several hours | 1.5 - 24 hours |
| Reported Yield | ~20% (for 4-fluoropyridine)[1] | 38% (for methyl 3-fluoropyridine-4-carboxylate from nitro-precursor)[2] |
| Key Advantages | Well-established for fluorination of amino-pyridines. | Potentially higher yields; avoids handling of unstable diazonium salts. |
| Key Disadvantages | Often results in lower yields; involves potentially unstable diazonium intermediates. | Requires a suitable leaving group and often high reaction temperatures. |
Experimental Protocols
Route 1: Balz-Schiemann Reaction
This protocol is adapted from the synthesis of 4-fluoropyridine and is expected to be applicable to 4-amino-3-methylpyridine.[1]
Step 1: Diazotization
-
In a suitable reaction vessel, 4-amino-3-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
The solution is cooled to a temperature between 0 and 5 °C using an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is typically carried out over a period of 60-90 minutes.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium tetrafluoroborate salt.
Step 2: Thermal Decomposition
-
The resulting slurry containing the diazonium salt is gently heated. The decomposition is often carried out in a high-boiling point solvent or, in some cases, neat.
-
As the temperature rises (typically above 100 °C), the diazonium salt decomposes, releasing nitrogen gas and forming this compound.
-
The product is then isolated, often by distillation or extraction.
Step 3: Work-up and Purification
-
The reaction mixture is carefully neutralized with a base, such as sodium bicarbonate.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield pure this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the synthesis of a related fluorinated pyridine derivative from a nitro-substituted precursor.[2]
Step 1: Reaction Setup
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), 4-nitro-3-methylpyridine and a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), are added.
-
A high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is added to the vessel.
Step 2: Fluorination Reaction
-
The reaction mixture is heated to a high temperature, typically in the range of 120-220 °C.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 1.5 to 24 hours depending on the substrate and specific conditions.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography or distillation to afford this compound.
Visualization of Synthetic Workflows
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Caption: Workflow for the SNAr synthesis of this compound.
Conclusion
Both the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution offer viable pathways to this compound. The Balz-Schiemann reaction, while a well-established method, may be limited by lower yields and the handling of potentially hazardous diazonium intermediates. In contrast, the SNAr route can provide higher yields but requires a suitably activated precursor and often necessitates high reaction temperatures. The selection of the most appropriate route will depend on the specific requirements of the synthesis, including scale, available starting materials, and process safety considerations. For laboratory-scale synthesis where the amino precursor is readily available, the Balz-Schiemann reaction may be a practical choice. For larger-scale production where yield and safety are paramount, developing a robust SNAr process from a suitable nitro or chloro precursor could be more advantageous.
References
Comparative Analysis of 4-Fluoro-3-methylpyridine in Biological Assays: A Hypothesized Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Fluoro-3-methylpyridine is a substituted pyridine moiety that represents a structural motif of interest in medicinal chemistry. The incorporation of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. While direct experimental data on the cross-reactivity of this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors suggests a potential for interaction with protein kinases.
This guide presents a hypothesized cross-reactivity profile for this compound, based on the known activities of structurally related fluorinated pyridine derivatives. The primary aim is to provide a framework for the potential biological evaluation of this compound and to highlight key experimental methodologies for assessing its selectivity. The data presented herein is illustrative and intended to serve as a template for the analysis of future experimental results.
Hypothesized Biological Target and Cross-Reactivity
Based on the prevalence of fluorinated pyridine scaffolds in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. For the purpose of this guide, we propose a hypothetical primary target, such as a receptor tyrosine kinase (e.g., FLT3), and a corresponding cross-reactivity profile against a panel of other kinases. This profile is intended to model a scenario where the compound displays a degree of selectivity for its primary target.
Table 1: Hypothesized Kinase Cross-Reactivity Profile of this compound
| Kinase Target | Compound Concentration (nM) | Percent Inhibition (%) | Notes |
| Primary Target (Hypothetical) | |||
| FLT3 | 100 | 95 | High affinity for the proposed primary target. |
| Structurally Related Kinases | |||
| c-KIT | 100 | 65 | Moderate cross-reactivity with a related kinase. |
| VEGFR2 | 100 | 50 | Moderate off-target activity. |
| PDGFRβ | 100 | 45 | Moderate off-target activity. |
| Structurally Unrelated Kinases | |||
| SRC | 1000 | 15 | Weak inhibition at higher concentrations. |
| ABL1 | 1000 | 10 | Weak inhibition at higher concentrations. |
| EGFR | 1000 | 5 | Negligible activity. |
| MAPK1 | 1000 | <5 | No significant activity. |
Experimental Protocols
To experimentally determine the cross-reactivity profile of a compound like this compound, several robust assays can be employed. The following are detailed methodologies for two widely used techniques.
KINOMEscan™ Assay (Competition Binding Assay)
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle: The assay is based on a competitive binding format where kinases are tagged with DNA, and a proprietary ligand is immobilized on a solid support. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A test compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, resulting in a reduced qPCR signal.[1]
Protocol:
-
Compound Preparation: The test compound (this compound) is dissolved in DMSO to create a stock solution. Serial dilutions are then prepared to the desired screening concentrations.
-
Assay Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.
-
Washing: Unbound kinase is removed by washing the solid support.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.
Principle: The binding of a ligand to a protein can increase the protein's thermal stability. In CETSA®, cells are treated with the test compound and then heated to various temperatures. The temperature at which the target protein denatures and precipitates is determined. A shift in this "melting temperature" to a higher value in the presence of the compound indicates target engagement.[2][3][4][5][6]
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., one that expresses the kinase of interest) is cultured and treated with the test compound or a vehicle control (DMSO) for a specified time.[5]
-
Heat Shock: The treated cells are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[2]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.[2]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[4]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target engagement. Isothermal dose-response curves can also be generated by heating at a single temperature with varying compound concentrations.[3]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of a receptor tyrosine kinase like FLT3.
Caption: Hypothetical signaling cascade initiated by a receptor tyrosine kinase.
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines the general workflow for assessing the cross-reactivity of a test compound using a kinase panel screening assay.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. annualreviews.org [annualreviews.org]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Fluoro-3-methylpyridine is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor, is harmful if swallowed or inhaled, and is toxic in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use a respirator when vapors or aerosols are generated.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Source |
| Boiling Point | 145 °C (293 °F) | |
| Melting Point | 2.4 °C (36.3 °F) | |
| Density | 0.957 g/mL at 25 °C (77 °F) | |
| Flash Point | 34.3 ± 21.8 °C | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3][4] The following protocol outlines a general procedure that should be adapted to comply with your institution's specific policies and legal requirements.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous waste.[5]
-
Based on its properties, this chemical is classified as a flammable liquid and is toxic.
2. Container Management:
-
Use only appropriate and compatible containers for waste storage, preferably the original container or a designated hazardous waste container.[5][6] Plastic is often preferred for its durability.[6]
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[5]
-
Do not overfill waste containers.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must identify the contents, including "this compound" and any other chemicals present in the waste mixture.[3]
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Toxic").[7]
-
Include the date when the waste was first added to the container.[5]
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
The storage area must be well-ventilated.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from heat, sparks, open flames, and other sources of ignition.[1] No smoking should be permitted in the storage area.[1]
-
Segregate from incompatible materials such as acids, acid chlorides, and chloroformates.[1]
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[6]
-
Provide them with accurate information about the waste composition and volume.
-
Follow their specific procedures for scheduling and preparing the waste for collection.
6. Spill and Emergency Procedures:
-
In case of a spill, evacuate personnel from the area.[8]
-
Ventilate the area.
-
Use personal protective equipment.[8]
-
Contain the spill using inert absorbent material.[1]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][8]
-
Do not flush spills into the sewer system.[9]
Experimental Protocol: Waste Minimization
In line with federal and state regulations, laboratories are encouraged to implement waste minimization strategies.[6]
Methodology for Source Reduction:
-
Order Optimization: Purchase the smallest quantity of this compound required for your experiments.[6]
-
Inventory Management: Maintain a current inventory of all chemicals in the laboratory to avoid unnecessary purchases.[6]
-
Surplus Sharing: Before disposing of unused this compound, check if other laboratories within your institution can use it.[6]
-
Substitution: Where scientifically viable, consider substituting this compound with a less hazardous chemical.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. m.youtube.com [m.youtube.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-3-methylpyridine (CAS 28489-28-3). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
I. Chemical Properties and Hazards
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled, and toxic in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6FN |
| Molecular Weight | 111.12 g/mol |
| Appearance | Yellow liquid[3] |
| Density | Approximately 1.077 g/cm³[3] |
| Boiling Point | 145.4°C at 760 mmHg[3] |
| Flash Point | 41.8°C[3] |
| Refractive Index | 1.477[3] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash protection.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) must be worn.[1] Gloves should be inspected before use and changed immediately if contaminated or damaged.[1][4] Double gloving is recommended.[4][5]
-
Lab Coat/Coveralls: A flame-retardant, long-sleeved lab coat or chemical-resistant coveralls are required.[4] Gowns should close in the back.[4]
-
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]
III. Operational Plan: Step-by-Step Handling Procedure
A. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble PPE: Put on all required personal protective equipment as outlined in Section II.
-
Prepare Work Area: Ensure the work area is clean, uncluttered, and free of ignition sources.[3][6] Have spill containment materials readily available.
B. Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][6]
-
Dispensing: Use non-sparking tools for all transfers.[1][2][6] Avoid generating mists or vapors.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[3][2][6] Store in a locked cabinet or an area accessible only to authorized personnel.
C. Post-Handling:
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][6]
-
Work Area Cleanup: Clean the work area and any equipment used.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, labeled, and closed container.[1][2] Do not mix with other incompatible wastes.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from ignition sources.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter drains or the environment.[1]
V. Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.
-
Spill: Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1][2] Use personal protective equipment.[1] Absorb the spill with inert material and collect it in a suitable, closed container for disposal.[2]
VI. Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
